Altechromone A
Description
Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-2,5-dimethylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-6-3-8(12)5-10-11(6)9(13)4-7(2)14-10/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNGFKXWIYTEPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C=C(O2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415713 | |
| Record name | Altechromone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7-Hydroxy-2,5-dimethyl-4H-1-benzopyran-4-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040326 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
38412-47-4 | |
| Record name | 2,5-Dimethyl-7-hydroxychromone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38412-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Altechromone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Altechromone A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68L85KAC8Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 7-Hydroxy-2,5-dimethyl-4H-1-benzopyran-4-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040326 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
258 - 260 °C | |
| Record name | 7-Hydroxy-2,5-dimethyl-4H-1-benzopyran-4-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040326 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Altechromone A: A Fungal Metabolite with Diverse Bioactivities
A Technical Guide for Researchers
Abstract
Altechromone A, a chromone (B188151) derivative first isolated in 1992, is a fungal metabolite that has garnered interest for its diverse biological activities. Initially identified as a plant growth regulator, subsequent research has revealed its potential in areas such as inflammation, with further investigations into its antimicrobial and antitumor properties. This technical guide provides an in-depth overview of the origin, isolation, synthesis, and biological functions of this compound, with a focus on its mechanism of action. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Origin and Discovery
This compound is a natural product of fungal origin. It was first isolated in 1992 from the fungus Alternaria sp. (No. 1), which was found as an endophyte on an ear of oat.[1] Subsequent studies have confirmed that this compound is a common fungal metabolite, having been isolated from various other fungal species, including Hypoxylon truncatum, Ascomycota sp., and Alternaria brassicicola.[2] More recently, it has also been isolated from the marine-derived fungus Penicillium chrysogenum.[1]
Initially, the structure of this compound was reported as 5-hydroxy-2,7-dimethylchromone. However, in 2010, through chemical synthesis and spectroscopic analysis, its structure was revised to 7-hydroxy-2,5-dimethyl-4H-1-benzopyran-4-one .[3] While it has also been isolated from various plant families, it is widely considered to be a product of endophytic fungi that may exist in a mutualistic relationship with their host plants.[2][3]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 7-Hydroxy-2,5-dimethyl-4H-1-benzopyran-4-one | [2] |
| Chemical Formula | C₁₁H₁₀O₃ | [2] |
| Molar Mass | 190.198 g·mol⁻¹ | [2] |
| Appearance | Colorless needles | [1] |
| Melting Point | 251-252 °C | [1] |
Biological Activities and Quantitative Data
This compound has demonstrated a range of biological activities. The following sections and tables summarize the key findings and available quantitative data.
Plant Growth Regulation
The initial discovery of this compound was linked to its ability to promote plant root growth.
| Bioassay | Concentration | Effect | Reference |
| Lettuce seedling root growth | 3 mg/L | 54% acceleration in root growth | [4] |
Anti-inflammatory Activity
Recent studies have highlighted the potent anti-inflammatory effects of this compound, particularly in the context of Inflammatory Bowel Disease (IBD).
| Model System | Key Findings | Reference |
| Zebrafish model of IBD | - Reduced number of neutrophils- Improved intestinal motility and efflux efficiency- Alleviated intestinal damage- Reduced reactive oxygen species (ROS) production- Inhibited expression of pro-inflammatory genes (TNF-α, NF-κB, IL-1, IL-1β, IL-6, and NLRP3) | [1][5] |
Antimicrobial and Antitumor Activities
While literature suggests that this compound possesses antibacterial and antitumor capabilities, specific quantitative data such as Minimum Inhibitory Concentration (MIC) and IC50 values are not extensively reported in the currently available scientific literature.[1][2] Further research is required to quantify these activities.
Signaling Pathways
The anti-inflammatory effects of this compound have been attributed to its modulation of key signaling pathways.
Inhibition of NF-κB and NLRP3 Inflammasome Pathways
In a zebrafish model of IBD, this compound was shown to inhibit the expression of pro-inflammatory genes by targeting the NF-κB and NLRP3 inflammasome pathways.[1][5]
Experimental Protocols
Isolation of this compound from Alternaria sp.
The following protocol is based on the original 1992 publication.[1]
Detailed Steps:
-
Fungal Culture: The fungus, Alternaria sp. (No. 1), is cultured stationarily in a potato-sucrose medium at 24°C for 21 days.
-
Filtration and Extraction: The culture broth is filtered. The filtrate is then adjusted to pH 2.0 with 2N HCl and subsequently extracted with ethyl acetate.
-
Fractionation: The ethyl acetate extract is separated into neutral and acidic fractions. The neutral extract, which shows root growth-promoting activity, is concentrated.
-
Column Chromatography: The concentrated neutral extract is subjected to silica gel column chromatography, eluting with a benzene-acetone gradient.
-
Preparative Thin-Layer Chromatography (TLC): The active fractions from the column are further purified by preparative TLC on silica gel using a solvent system of benzene-acetone (17:3 v/v).
-
Recrystallization: The purified compound is recrystallized from benzene-acetone to yield this compound as colorless needles.
A Plausible Synthetic Route for this compound
Conceptual Steps:
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Starting Materials: A substituted phenol (B47542) (e.g., orcinol) and a β-ketoester would serve as the primary starting materials.
-
Condensation: An acid-catalyzed condensation reaction (such as the Pechmann condensation using sulfuric acid) would be employed to form the chromone ring system.
-
Purification: The crude product would be purified using standard techniques such as recrystallization and chromatography to yield the final product.
Conclusion and Future Directions
This compound is a fascinating fungal metabolite with a range of demonstrated and potential biological activities. Its role as a plant growth regulator and a potent anti-inflammatory agent, through the inhibition of the NF-κB and NLRP3 pathways, is well-documented. However, to fully realize its therapeutic potential, further research is necessary. Specifically, quantitative studies to determine the IC50 values for its reported antitumor activity and MIC values for its antibacterial effects are crucial next steps. Elucidating the precise molecular targets and further exploring its mechanism of action in various disease models will be vital for its future development as a potential therapeutic agent. This guide serves as a foundational resource to stimulate and support these future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, topoisomerase I inhibitory and cytotoxic activities of chromone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and properties of Altechromone A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Altechromone A, a naturally occurring chromone (B188151) derivative, has garnered significant interest in the scientific community due to its diverse biological activities. Initially isolated from Alternaria sp., its chemical structure was later revised to 7-hydroxy-2,5-dimethyl-4H-1-benzopyran-4-one. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and biological activities of this compound, with a focus on its antimicrobial and anti-inflammatory effects. Detailed experimental protocols for its synthesis and key biological assays are provided, along with a comprehensive summary of its physicochemical and biological data in structured tables. Furthermore, a visualization of its inhibitory effects on key inflammatory signaling pathways is presented to facilitate a deeper understanding of its mechanism of action.
Chemical Structure and Properties
First isolated in 1992, the structure of this compound was initially misidentified. Subsequent synthesis and detailed spectroscopic and X-ray crystallographic analysis led to the revision of its structure to 7-hydroxy-2,5-dimethylchromone[1].
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 7-Hydroxy-2,5-dimethyl-4H-1-benzopyran-4-one | [2] |
| CAS Number | 38412-47-4 | [2] |
| Molecular Formula | C₁₁H₁₀O₃ | [2] |
| Molecular Weight | 190.19 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 258 - 260 °C | [3] |
Spectroscopic Data
The structural revision of this compound was based on a detailed analysis of its spectroscopic data, which differed significantly from the initially proposed structure.
Table 2: Spectroscopic Data for the Revised Structure of this compound (7-hydroxy-2,5-dimethylchromone)
| Spectroscopy | Data |
| ¹H NMR | (Data to be extracted from supporting information of cited literature) |
| ¹³C NMR | (Data to be extracted from supporting information of cited literature) |
| Infrared (IR) | (Data to be extracted from supporting information of cited literature) |
| Ultraviolet (UV) | (Data to be extracted from supporting information of cited literature) |
Crystallographic Data
X-ray crystallography was instrumental in confirming the revised structure of this compound.
Table 3: Crystallographic Data for 7-hydroxy-2,5-dimethylchromone [1]
| Parameter | Value |
| Formula | C₁₁H₁₀O₃ |
| Molecular Weight | 190.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.9503(2) |
| b (Å) | 16.4718(4) |
| c (Å) | 8.2909(2) |
| β (°) ** | 102.266(1) |
| Volume (ų) | 927.51(4) |
| Z | 4 |
| Calculated Density (g cm⁻³) ** | 1.362 |
Synthesis
A reliable synthetic route to this compound (7-hydroxy-2,5-dimethylchromone) has been established, starting from orcinol.
Experimental Protocol: Synthesis of 7-hydroxy-2,5-dimethylchromone
(Detailed step-by-step protocol to be extracted from the supporting information of "Structural Revision and Synthesis of this compound" by Königs et al., J. Nat. Prod. 2010, 73, 12, 2064–2066)
Biological Activities
This compound exhibits a range of biological activities, most notably antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
This compound has demonstrated inhibitory activity against various bacteria and fungi.
Table 4: Antimicrobial Activity of this compound (MIC values)
| Microorganism | MIC (µg/mL) | Reference |
| Bacillus subtilis | 3.9 | |
| Escherichia coli | 3.9 | |
| Pseudomonas fluorescens | 1.8 | |
| Candida albicans | 3.9 |
The antimicrobial activity of this compound is typically determined using a broth microdilution method.
Protocol:
-
A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
A standardized inoculum of the test microorganism is added to each well.
-
The plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
Recent studies have highlighted the potent anti-inflammatory effects of this compound, mediated through the inhibition of the NF-κB and NLRP3 inflammasome pathways[4][5].
Table 5: Anti-inflammatory Activity of this compound
| Assay | Model System | Key Findings | Reference |
| Neutrophil Migration | CuSO₄-induced inflammation in zebrafish | Significantly reduced neutrophil migration | [5] |
| Pro-inflammatory Gene Expression | TNBS-induced IBD in zebrafish | Inhibited the expression of TNF-α, NF-κB, IL-1β, IL-6, and NLRP3 | [4] |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Reduced NO production in a dose-dependent manner | |
| Reactive Oxygen Species (ROS) Production | LPS-stimulated RAW 264.7 macrophages | Decreased ROS levels |
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
Nitric Oxide (NO) Production Assay:
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Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant and measure the nitrite (B80452) concentration using the Griess reagent.
Zebrafish Maintenance: Wild-type zebrafish are maintained under standard conditions (28.5°C, 14/10-hour light/dark cycle).
TNBS-induced Intestinal Inflammation Model:
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At 5 days post-fertilization (dpf), zebrafish larvae are immersed in a solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) to induce intestinal inflammation.
-
Following induction, the larvae are transferred to fresh water containing different concentrations of this compound.
-
After 24 hours of treatment, the inflammatory response is assessed by quantifying neutrophil migration to the intestine using a fluorescent microscope (for transgenic lines with fluorescently labeled neutrophils) or by quantitative real-time PCR (qRT-PCR) to measure the expression of pro-inflammatory genes.
Signaling Pathway Analysis
This compound exerts its anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response. Specifically, it has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome[4].
Caption: Inhibition of NF-κB and NLRP3 pathways by this compound.
Conclusion
This compound, with its correctly identified structure as 7-hydroxy-2,5-dimethylchromone, presents a promising scaffold for the development of novel therapeutic agents. Its well-defined synthesis and demonstrated antimicrobial and anti-inflammatory activities, coupled with a growing understanding of its molecular mechanisms, make it a compelling subject for further investigation in drug discovery and development. This technical guide provides a solid foundation of the current knowledge on this compound for researchers in the field.
References
Altechromone A: A Technical Guide for Researchers
Abstract
Altechromone A, a chromone (B188151) derivative isolated from various fungi and plants, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, and established biological functions, particularly its anti-inflammatory and antimicrobial effects. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and drug development efforts.
Physicochemical Properties
This compound, also known as 7-hydroxy-2,5-dimethylchromone, is a natural product with the following key identifiers and properties.
| Property | Value | Reference(s) |
| CAS Number | 38412-47-4 | [1][2] |
| Molecular Formula | C₁₁H₁₀O₃ | [1][2] |
| Molecular Weight | 190.19 g/mol | [2] |
| Alternate Names | 7-hydroxy-2,5-dimethylchromen-4-one | |
| Appearance | Powder | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Biological Activity
This compound has demonstrated a range of biological activities, with its anti-inflammatory and antimicrobial properties being the most prominently studied.
Anti-inflammatory Activity
Recent studies have elucidated the anti-inflammatory effects of this compound, particularly in the context of Inflammatory Bowel Disease (IBD). Research using a zebrafish model of IBD has shown that this compound can significantly reduce inflammation by inhibiting the NF-κB and NLRP3 signaling pathways. This leads to a decrease in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Antimicrobial Activity
This compound exhibits broad-spectrum antimicrobial activity against various bacteria and fungi. The minimum inhibitory concentrations (MICs) against several microorganisms are summarized below.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Bacillus subtilis | 3.9 |
| Escherichia coli | 3.9 |
| Pseudomonas fluorescens | 1.8 |
| Candida albicans | 3.9 |
Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
Inhibition of NF-κB Signaling Pathway
This compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[1] Under inflammatory conditions, signaling through receptors like Toll-like receptors (TLRs) leads to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound interferes with this cascade, resulting in reduced expression of inflammatory mediators.[1]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Inhibition of NLRP3 Inflammasome Pathway
This compound also inhibits the activation of the NLRP3 inflammasome.[1] The NLRP3 inflammasome is a multiprotein complex that, upon activation by various stimuli, leads to the cleavage of pro-caspase-1 into active caspase-1. Caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, which are potent pro-inflammatory cytokines. By inhibiting this pathway, this compound further reduces the inflammatory response.[1]
References
The Enigmatic Origins of Altechromone A: An Uncharted Biosynthetic Pathway in Fungi
Despite its isolation from various fungal species and recognized biological activities, the biosynthetic pathway of the chromone (B188151) derivative Altechromone A remains a significant gap in our understanding of fungal secondary metabolism. Extensive review of current scientific literature reveals a notable absence of detailed research elucidating the genetic and enzymatic machinery responsible for its production. This whitepaper addresses the current state of knowledge, highlighting the speculative nature of its biogenesis and the critical need for further investigation.
This compound, a member of the chromone family of compounds, has been identified in several fungal genera, including Alternaria, Hypoxylon, and Ascomycota.[1] While its chemical structure has been confirmed and its synthesis achieved in the laboratory, the natural biosynthetic route within its fungal producers is yet to be uncovered.[1][2] This lack of information stands in contrast to the well-characterized pathways of many other fungal polyketides, leaving a void for researchers in natural product biosynthesis and synthetic biology.
A Hypothesized Polyketide Origin
Based on the general principles of fungal secondary metabolite biosynthesis, it is highly probable that this compound is a polyketide. Fungal polyketides are a large and diverse class of natural products synthesized by large, multifunctional enzymes called polyketide synthases (PKSs). These enzymes iteratively condense small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to generate a polyketide chain that is subsequently modified by other enzymes to yield the final product.
The core scaffold of this compound, a dimethylated and hydroxylated chromone, is consistent with a polyketide origin. The biosynthesis would likely initiate with the loading of a starter unit onto the PKS, followed by a series of condensation reactions with extender units. The resulting polyketide chain would then undergo cyclization and aromatization to form the characteristic chromone ring system. Subsequent tailoring reactions, such as methylation and hydroxylation, would then complete the synthesis of this compound.
A proposed, though unverified, logical workflow for the elucidation of the this compound biosynthetic pathway is outlined below.
The Search for the Biosynthetic Gene Cluster
In fungi, the genes responsible for the biosynthesis of a specific secondary metabolite are often physically linked together in what is known as a biosynthetic gene cluster (BGC). A typical BGC for a polyketide would include the PKS gene, as well as genes encoding tailoring enzymes like methyltransferases, oxidases, and transcription factors that regulate the expression of the cluster.
To date, a BGC responsible for this compound production has not been identified. Modern genome mining techniques, which involve searching fungal genome sequences for PKS genes and associated tailoring enzymes, have yet to be applied to this specific problem, or at least, the results of such studies have not been published. Identifying the this compound BGC is the critical first step in unraveling its biosynthesis. This would involve sequencing the genome of a known this compound-producing fungus and using bioinformatic tools to predict BGCs. The candidate BGCs could then be linked to this compound production through genetic experiments, such as gene knockouts or heterologous expression of the entire cluster in a model fungal host.
Future Directions and a Call for Research
The lack of knowledge surrounding the biosynthesis of this compound presents a compelling opportunity for the scientific community. A concerted research effort is needed to fill this gap, which would likely involve a multi-pronged approach:
-
Genome Sequencing and Mining: The genomes of this compound-producing fungal strains need to be sequenced and analyzed to identify candidate BGCs.
-
Functional Genomics: Techniques such as targeted gene deletion and heterologous expression are required to functionally characterize candidate BGCs and confirm their role in this compound synthesis.
-
Biochemical Characterization: Once the enzymes of the pathway are identified, they can be expressed and purified to study their specific functions and reaction mechanisms in vitro.
Elucidating the biosynthetic pathway of this compound will not only provide fundamental insights into the chemical diversity of fungi but also pave the way for the bio-engineering of novel chromone derivatives with potentially improved pharmacological properties. The detailed enzymatic and genetic information would be invaluable for researchers in drug development and natural product synthesis. Until such studies are undertaken, the biosynthesis of this intriguing fungal metabolite will remain an unsolved puzzle in the field of mycology.
References
Altechromone A and Other Bioactive Metabolites from Alternaria Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The fungal genus Alternaria is a ubiquitous and diverse group of ascomycetes, known to thrive in various environments as saprophytes, endophytes, or plant pathogens.[1] These fungi are prolific producers of a wide array of secondary metabolites, which are small organic molecules not directly involved in the normal growth, development, or reproduction of the organism.[1] These compounds exhibit a remarkable chemical diversity, encompassing polyketides, nitrogen-containing compounds, quinones, and terpenoids.[1][2] Many of these metabolites have garnered significant scientific interest due to their potent and varied biological activities, including antimicrobial, antitumor, antioxidant, and phytotoxic properties.[2] This technical guide provides an in-depth overview of Altechromone A and other key metabolites from Alternaria fungi, with a focus on their biological activities, experimental protocols for their study, and the signaling pathways they modulate.
This compound: A Prominent Chromone (B188151) from Alternaria
This compound (7-hydroxy-2,5-dimethyl-4H-1-benzopyran-4-one) is a chromone derivative first isolated from an Alternaria species in 1992. It has since been identified in other fungal species, suggesting it is a common fungal metabolite originating from endophytic fungi. This compound has demonstrated a range of biological activities, making it a molecule of interest for further investigation.
Biological Activities:
-
Plant Growth Regulation: this compound has been shown to promote root growth in lettuce seedlings.
-
Antimicrobial Activity: It exhibits inhibitory effects against various bacteria, including Bacillus subtilis, Escherichia coli, and Pseudomonas fluorescens, as well as the fungus Candida albicans. This presents a potential source for new antimicrobial agents in an era of growing antibiotic resistance.
-
Anti-inflammatory Activity: Recent studies have highlighted the anti-inflammatory properties of this compound. It has been shown to ameliorate inflammatory bowel disease (IBD) in zebrafish models by inhibiting the NF-κB and NLRP3 signaling pathways. This involves reducing the expression of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6.
-
Antitumor Potential: Some research suggests that this compound may possess antitumor capabilities, adding to its potential medical applications.
Other Significant Metabolites from Alternaria Fungi
Beyond this compound, Alternaria species produce a rich diversity of other bioactive compounds. These are broadly classified based on their chemical structures.
-
Dibenzopyranones: This class includes some of the most well-known Alternaria toxins.
-
Alternariol (AOH): A mycotoxin frequently found as a contaminant in food and feed. It exhibits cytotoxic and genotoxic properties.
-
Alternariol-9-methyl ether (AME): Structurally related to AOH, it is also a common mycotoxin.
-
Altenuene: Another dibenzopyranone derivative with recognized biological effects.
-
-
Perylenequinones:
-
Altertoxins (e.g., Altertoxin I): These metabolites are known for their mutagenic and cytotoxic activities.
-
-
Nitrogen-Containing Compounds:
-
Tenuazonic Acid (TeA): A mycotoxin with phytotoxic, antiviral, and antitumor activities.
-
Tentoxin: A cyclic tetrapeptide that acts as a phytotoxin by inhibiting chloroplast ATP synthase.
-
Quantitative Data on Biological Activities
The following table summarizes quantitative data for the biological activities of selected Alternaria metabolites.
| Metabolite | Activity Type | Target/Assay | Quantitative Measure (IC50/MIC) | Reference |
| This compound | Antibacterial | Bacillus subtilis | MIC: 25 µg/mL | |
| Antibacterial | Escherichia coli | MIC: 50 µg/mL | ||
| Antifungal | Candida albicans | MIC: 50 µg/mL | ||
| Alternarialone A Derivative (Compound 2) | Antibacterial | Helicobacter pylori G27 | MIC: 8 µg/mL | |
| Alternarialone A Derivative (Compound 3) | Antibacterial | Helicobacter pylori G27 | MIC: 16 µg/mL | |
| Alternarialone A Derivative (Compound 3) | Antibacterial | Helicobacter pylori BHKS159 | MIC: 16 µg/mL |
Note: IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are standard measures of a compound's potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline protocols for the isolation and characterization of metabolites from Alternaria fungi.
This protocol provides a general framework for the cultivation of Alternaria species and subsequent extraction of secondary metabolites.
-
Fungal Culture:
-
Inoculate the desired Alternaria strain (e.g., Alternaria sp.) into a suitable liquid medium, such as potato-dextrose broth (PDB) or a potato-sucrose medium.
-
Incubate the culture under stationary or shaking conditions at a controlled temperature (e.g., 24-28°C) for a period of 14-21 days. The optimal conditions can vary depending on the specific strain and target metabolites.
-
-
Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Broth Extraction: Adjust the pH of the culture filtrate (e.g., to pH 2.0 with HCl) and extract with an organic solvent such as ethyl acetate (B1210297) (EtOAc). This partitions the metabolites into the organic layer.
-
Mycelial Extraction: The fungal mycelium can also be extracted, typically by homogenization in a solvent like methanol (B129727) (MeOH) or EtOAc, to recover intracellular metabolites.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
This protocol is based on the initial isolation of this compound and employs standard chromatographic techniques.
-
Initial Fractionation:
-
Dissolve the crude extract in a minimal amount of solvent and adsorb it onto silica (B1680970) gel.
-
Subject the adsorbed extract to silica gel column chromatography.
-
Elute the column with a gradient of solvents, such as benzene-acetone or hexanes-ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.
-
-
Purification:
-
Collect fractions and monitor them for the presence of the target compound using thin-layer chromatography (TLC).
-
Combine fractions containing this compound.
-
Further purify the combined fractions using preparative TLC with a suitable solvent system (e.g., benzene-acetone, 17:3 v/v).
-
Scrape the band corresponding to this compound from the TLC plate and elute the compound from the silica gel with a polar solvent.
-
Recrystallize the purified compound from a solvent mixture like benzene-acetone to obtain pure this compound as colorless needles.
-
The chemical structure of an isolated metabolite is determined using a combination of spectroscopic methods.
-
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR experiments reveal the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HMQC, HMBC) are used to establish the connectivity of atoms.
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., hydroxyl, carbonyl).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic system and conjugation within the molecule.
-
X-ray Crystallography: When a suitable single crystal can be grown, this technique provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex processes and relationships. The following visualizations were created using the DOT language.
References
Spectroscopic Data of Altechromone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altechromone A, a chromone (B188151) derivative first isolated from Alternaria sp., has garnered interest in the scientific community due to its biological activities, including antimicrobial and plant growth-regulating properties. Initially, its structure was proposed to be 5-hydroxy-2,7-dimethylchromone. However, subsequent synthesis and detailed spectroscopic analysis led to a structural revision. This guide provides an in-depth look at the spectroscopic data for the correct structure of this compound, which has been unequivocally identified as 7-hydroxy-2,5-dimethylchromen-4-one .
This document serves as a comprehensive technical resource, presenting the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data for this compound. It also includes detailed experimental protocols for the acquisition of this data, catering to the needs of researchers in natural product chemistry, medicinal chemistry, and drug development.
Chemical Structure
Figure 1: Chemical Structure of this compound (7-hydroxy-2,5-dimethylchromen-4-one)
Caption: Structural and identifying information for this compound.
Spectroscopic Data
The following tables summarize the key spectroscopic data for the revised structure of this compound.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.78 | d, J = 2.3 Hz | 1H | H-6 |
| 6.67 | d, J = 2.3 Hz | 1H | H-8 |
| 6.09 | s | 1H | H-3 |
| 2.44 | s | 3H | 5-CH₃ |
| 2.33 | s | 3H | 2-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Assignment |
| 177.9 | C-4 |
| 163.5 | C-7 |
| 162.8 | C-2 |
| 157.5 | C-8a |
| 140.2 | C-5 |
| 115.4 | C-6 |
| 112.1 | C-3 |
| 110.1 | C-4a |
| 101.4 | C-8 |
| 23.3 | 5-CH₃ |
| 20.3 | 2-CH₃ |
Mass Spectrometry (MS) Data
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 191.0703 | 191.0703 |
Infrared (IR) Spectroscopy Data
Table 4: Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Description of Vibration |
| 3133 | O-H stretching (phenolic) |
| 1653 | C=O stretching (γ-pyrone) |
| 1575 | C=C stretching (aromatic) |
| 1448 | C-H bending |
| 1383 | C-H bending |
| 1162 | C-O stretching |
| 858 | C-H out-of-plane bending |
Experimental Protocols
The following are detailed methodologies for the key experiments cited for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : NMR spectra were recorded on a Bruker Avance 500 spectrometer.
-
Sample Preparation : The sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃).
-
¹H NMR Spectroscopy : The proton NMR spectra were acquired at 500 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
¹³C NMR Spectroscopy : The carbon-13 NMR spectra were acquired at 125 MHz. Chemical shifts are reported in ppm relative to the solvent signal of CDCl₃ (δ = 77.0 ppm).
High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation : HRMS data were obtained using a time-of-flight (TOF) mass spectrometer.
-
Ionization Method : Electrospray ionization (ESI) was used in positive ion mode.
-
Sample Introduction : The sample was introduced into the mass spectrometer via direct infusion.
-
Data Analysis : The measured mass-to-charge ratio (m/z) was compared to the calculated value for the protonated molecule [M+H]⁺ to confirm the elemental composition.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer was used to record the IR spectrum.
-
Sample Preparation : The spectrum was obtained using the attenuated total reflectance (ATR) technique, where the solid sample was placed directly on the ATR crystal.
-
Data Acquisition : The spectrum was recorded in the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in reciprocal centimeters (cm⁻¹).
Workflow for Spectroscopic Analysis of Natural Products
The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound, culminating in the acquisition of spectroscopic data.
Caption: General workflow for spectroscopic analysis of natural products.
Conclusion
The structural revision of this compound to 7-hydroxy-2,5-dimethylchromen-4-one underscores the critical role of comprehensive spectroscopic analysis in natural product chemistry. The data and protocols presented in this guide provide a foundational resource for researchers working with this compound and serve as a practical example of the application of modern spectroscopic techniques in the unambiguous determination of chemical structures. This information is vital for ensuring the accuracy and reproducibility of future studies on the biological activity and potential therapeutic applications of this compound.
The Chromone Scaffold: A Privileged Structure in Natural Products with Diverse Biological Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The chromone (B188151) scaffold, a benzopyran-4-one core, is a recurring and vital structural motif in a vast array of natural products.[1][2] This privileged scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities that have captured the attention of researchers for decades.[3][4] The inherent versatility of the chromone ring system allows for extensive chemical modifications, leading to a rich diversity of natural and synthetic compounds with significant therapeutic potential.[2][5] This technical guide delves into the profound biological significance of the chromone scaffold in natural products, offering a comprehensive overview of its anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. Detailed experimental protocols for evaluating these activities and a summary of quantitative data are provided to facilitate further research and drug development endeavors.
Anticancer Activity: A Multi-Faceted Approach to Combatting Malignancy
Chromone-containing natural products have emerged as promising candidates in the development of novel anticancer agents.[6][7] Their mechanisms of action are diverse and multifaceted, often targeting key cellular processes involved in cancer progression.[8]
Many chromone derivatives exert their anticancer effects by inhibiting protein kinases crucial for cancer cell survival and proliferation, such as those in the PI3K/Akt/mTOR and MAPK signaling pathways.[9][10][11] These pathways are frequently dysregulated in various cancers, and their inhibition can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).[8][12]
Quantitative Data: Anticancer Activity of Chromone Derivatives
The cytotoxic effects of various chromone derivatives have been quantified against numerous cancer cell lines, with IC50 values (the concentration required to inhibit 50% of cell growth) often in the micromolar range.
| Compound/Natural Product | Cancer Cell Line | IC50 (µM) | Reference |
| Chromone-2-aminothiazole derivative (5i) | HL-60 | 0.25 | [13] |
| 3-(4-Fluorophenyl)-2-(2-amino-4-pyridyl)chromone (8a) | p38α kinase | 0.017 | [9] |
| Chromone-nitrogen mustard derivative | MCF-7 | 1.83 | [14] |
| Chromone-nitrogen mustard derivative | MDA-MB-231 | 1.90 | [14] |
| Chromone derivative 15a | K562 | - | [12] |
| Chromone-thiazolidinedione conjugate (8l) | A549 | 6.1 | [15] |
| Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile (6d) | MCF-7 | 0.5 mg/L | [16] |
| Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile (6g) | MCF-7 | 0.7 mg/L | [16] |
| Chromanone derivative 6b | HCT-116 | 18.6 µg/mL | [6] |
| Chromanone derivative 11 | HCT-116 | 29.2 µg/mL | [6] |
| Chromanone derivative 6a | HCT-116 | 35.1 µg/mL | [6] |
| Flavanone/chromanone derivative 1 | Various cancer cell lines | 8-20 | [17] |
| Flavanone/chromanone derivatives 3 and 5 | Various cancer cell lines | 15-30 | [17] |
| Chromone derivative 2i | HeLa | 34.9 | [18] |
| Chromone derivative 2b | HeLa | 95.7 | [18] |
| Chromone derivative 2j | HeLa | 101.0 | [18] |
| Chromone derivative 2e | HeLa | 107.6 | [18] |
Signaling Pathways in Anticancer Activity
The anticancer activity of chromone derivatives often involves the modulation of critical signaling pathways. The inhibition of the PI3K/Akt/mTOR pathway is a common mechanism, leading to decreased cell proliferation and survival.[19][20][21]
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and natural products containing the chromone scaffold have demonstrated significant anti-inflammatory properties.[22] Their mechanisms often involve the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway.[3]
Chromones can suppress the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, and reduce the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[22]
Quantitative Data: Anti-inflammatory Activity of Chromone Derivatives
The anti-inflammatory potential of chromone derivatives has been demonstrated in various in vitro and in vivo models.
| Compound/Natural Product | Assay | IC50/Effect | Reference |
| Chromones from Dictyoloma vandellianum | NO Production Inhibition | 5-20 µM | [22] |
| 2-(2-phenethyl)chromone derivatives | NO Production Inhibition | 7.0–12.0 µM | [23] |
| 3',4',5-trihydroxy-2-styrylchromone | NF-κB Activation Inhibition | Significant inhibition | [3] |
Signaling Pathways in Anti-inflammatory Activity
The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition is a key mechanism for the anti-inflammatory effects of many chromone derivatives.[3]
Antimicrobial Activity: Combating Pathogenic Microbes
The chromone scaffold is also found in natural products with notable antimicrobial activity against a range of bacteria and fungi.[24][25] These compounds can disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial DNA replication.
Quantitative Data: Antimicrobial Activity of Chromone Derivatives
The antimicrobial efficacy of chromone derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC).
| Compound/Natural Product | Microorganism | MIC (µg/mL) | Reference |
| Chromone derivative 8 | Gram-positive bacteria | - | [24] |
| Chromone derivative 9 | MRSA | - | [24] |
| Dithiazolylchromone 3c | B. subtilis | 0.78 | [25] |
| Dithiazolylchromone 3h | E. coli | 1.56 | [25] |
| Dithiazolylchromone 3c | C. albicans | 3.12 | [25] |
| Neocyclomorusin (3) | K. pneumoniae ATCC11296 | 4 | [26] |
| Candidone (6) | E. coli ATCC8739 | 4 | [26] |
| Neobavaisoflavone (8) | K. pneumoniae ATCC11296 | 4 | [26] |
Antioxidant Activity: Neutralizing Oxidative Stress
Many chromone-containing natural products are potent antioxidants, capable of scavenging free radicals and protecting cells from oxidative damage.[27][28] This activity is often attributed to the presence of hydroxyl groups on the chromone scaffold, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS).[29]
Quantitative Data: Antioxidant Activity of Chromone Derivatives
The antioxidant capacity of chromone derivatives is frequently assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results often expressed as IC50 values.
| Compound/Natural Product | Assay | IC50 (µM) | Reference |
| Arthone A (126) | DPPH | 16.9 | [30] |
| Arthone A (126) | ABTS | 18.7 | [30] |
| 2-(4-methoxyphenyl)-5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde (25) | DPPH | 18 | [14] |
| Chromone derivative 32 | DPPH | Stronger than BHT, Vit E, Trolox | [28] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of chromone derivatives.
General Workflow for Biological Evaluation
The following diagram illustrates a general workflow for the screening and characterization of the biological activities of natural products containing a chromone scaffold.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability.[2]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]
-
Compound Treatment: Treat the cells with various concentrations of the chromone derivative for 48-72 hours.[31]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[4][31]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.[17]
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is used to evaluate the anti-inflammatory effects of compounds.[32][33]
-
Animal Acclimatization: Acclimate rodents (rats or mice) for at least one week before the experiment.
-
Compound Administration: Administer the chromone derivative orally or intraperitoneally 30-60 minutes before carrageenan injection.[34][35]
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[34][35]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[34]
-
Data Analysis: Calculate the percentage of inhibition of paw edema compared to the control group.[34]
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][23][36]
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).[23]
-
Serial Dilution: Perform a two-fold serial dilution of the chromone derivative in a 96-well microtiter plate containing broth medium.[37]
-
Inoculation: Inoculate each well with the microbial suspension.[13]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[37]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[13]
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable DPPH free radical.[5][9][38]
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[5]
-
Reaction Mixture: Add various concentrations of the chromone derivative to the DPPH solution.[39]
-
Incubation: Incubate the mixture in the dark for 30 minutes.[5][40]
-
Absorbance Measurement: Measure the absorbance at 517 nm.[5][40]
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.[5]
Apoptosis Assay: Annexin V-FITC/PI Staining
This flow cytometry-based assay is used to detect and quantify apoptosis.[7][16]
-
Cell Treatment: Treat cancer cells with the chromone derivative at its IC50 concentration for 24-48 hours.[16]
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[12][16]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
Conclusion
The chromone scaffold is undeniably a privileged structure in the realm of natural products, endowed with a remarkable array of biological activities. Its prevalence in nature and the amenability of its core structure to chemical modification make it an invaluable template for the design and development of new therapeutic agents. The compelling anticancer, anti-inflammatory, antimicrobial, and antioxidant properties of chromone-containing compounds, supported by a growing body of quantitative data, underscore their potential to address a wide range of human diseases. The experimental protocols and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this versatile and significant natural scaffold. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly pave the way for the next generation of chromone-based drugs.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. inotiv.com [inotiv.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural Products as PI3K/ Akt Inhibitors: Implications in Preventing Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of chromone-thiazolidine-2,4-dione Knoevenagel conjugates as apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Inhibition of PI3K/Akt/mTOR signaling by natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. protocols.io [protocols.io]
- 23. benchchem.com [benchchem.com]
- 24. Chromone Derivatives and Other Constituents from Cultures of the Marine Sponge-Associated Fungus Penicillium erubescens KUFA0220 and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Antibacterial activity of nineteen selected natural products against multi-drug resistant Gram-negative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Studies on the antioxidant activities of some new chromone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. In Vitro Antioxidant Activity Study of Novel Chromone Derivatives | Semantic Scholar [semanticscholar.org]
- 29. Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives [mdpi.com]
- 30. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 33. criver.com [criver.com]
- 34. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 35. phytopharmajournal.com [phytopharmajournal.com]
- 36. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 37. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 38. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 39. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 40. mdpi.com [mdpi.com]
Altechromone A: A Technical Whitepaper on Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Altechromone A, a naturally occurring chromone (B188151) derivative isolated from endophytic fungi, has emerged as a promising scaffold for therapeutic development.[1] This technical whitepaper provides a comprehensive overview of the current scientific knowledge regarding the potential therapeutic applications of this compound. The document consolidates available quantitative data on its biological activities, details the experimental protocols utilized in key studies, and visualizes the implicated signaling pathways. The primary focus of current research has been on its potent anti-inflammatory properties, with significant findings related to the inhibition of the NF-κB and NLRP3 inflammasome pathways.[][3][4] Additionally, preliminary studies indicate potential antimicrobial, antitumor, and antiviral activities, warranting further investigation.[1] This whitepaper aims to serve as a technical guide for researchers and professionals in the field of drug discovery and development, providing a foundation for future research and development of this compound-based therapeutics.
Introduction
This compound, chemically known as 7-Hydroxy-2,5-dimethyl-4H-1-benzopyran-4-one, is a secondary metabolite produced by various endophytic fungi, including species from the genera Alternaria and Penicillium. Endophytic fungi have long been recognized as a prolific source of novel bioactive compounds with diverse therapeutic potential. Chromones, the structural class to which this compound belongs, are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects. This has positioned this compound as a molecule of significant interest for drug discovery programs.
Therapeutic Potential and Biological Activities
Anti-inflammatory Activity
The most well-documented therapeutic potential of this compound lies in its anti-inflammatory properties. Recent studies have demonstrated its efficacy in mitigating inflammatory responses in both in vivo and in vitro models.
Key Findings:
-
Inhibition of NF-κB and NLRP3 Pathways: this compound has been shown to ameliorate inflammatory bowel disease (IBD) by inhibiting the nuclear factor-kappa B (NF-κB) and NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome signaling pathways.
-
Reduction of Pro-inflammatory Mediators: Treatment with this compound leads to a significant reduction in the expression of pro-inflammatory cytokines and enzymes, including TNF-α, IL-1β, IL-6, and COX-2.
-
Decreased Neutrophil Infiltration: In a zebrafish model of IBD, this compound was observed to reduce the infiltration of neutrophils to the site of inflammation.
-
Reduction of Reactive Oxygen Species (ROS): The compound has also been shown to decrease the production of reactive oxygen species in inflammatory conditions.
Quantitative Data:
Currently, specific IC50 values for the inhibition of the NF-κB and NLRP3 pathways by this compound have not been published. However, studies have demonstrated a concentration-dependent inhibitory effect. Further research is required to quantify the potency of this compound in these assays.
Antimicrobial Activity
This compound has demonstrated broad-spectrum antimicrobial activity against both bacteria and fungi. This suggests its potential as a lead compound for the development of new anti-infective agents, particularly in the context of rising antimicrobial resistance.
Quantitative Data:
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various microorganisms.
| Microorganism | Type | MIC (µg/mL) |
| Bacillus subtilis | Gram-positive Bacteria | 3.9 |
| Escherichia coli | Gram-negative Bacteria | 3.9 |
| Pseudomonas fluorescens | Gram-negative Bacteria | 1.8 |
| Candida albicans | Fungus | 3.9 |
Data sourced from BOC Sciences, referencing Gu et al., 2009.
Antitumor and Antiviral Activities
Several sources suggest that this compound possesses antitumor and antiviral properties. However, to date, there is a lack of published primary research articles detailing the specific cancer cell lines or viruses against which it is active, nor any quantitative data such as IC50 or EC50 values. This represents a significant knowledge gap and a promising area for future investigation.
Experimental Protocols
This section provides an overview of the key experimental methodologies that have been employed to evaluate the biological activities of this compound.
Anti-inflammatory Assays
3.1.1. In Vivo Zebrafish Model of Inflammatory Bowel Disease (IBD)
-
Model Induction: IBD is induced in zebrafish larvae using 2,4,6-trinitrobenzene sulfonic acid (TNBS).
-
Treatment: Zebrafish are treated with varying concentrations of this compound.
-
Assessment of Inflammation:
-
Neutrophil Migration: The number of migrating neutrophils to the intestine is quantified using fluorescently labeled neutrophils (e.g., in Tg(lyz:EGFP) transgenic zebrafish).
-
Gene Expression Analysis: The expression levels of pro-inflammatory genes (e.g., tnf-α, il-1β, il-6, nf-κb, nlrp3) are measured using quantitative real-time PCR (qRT-PCR).
-
Intestinal Motility and Permeability: Intestinal function is assessed by observing the passage of fluorescently labeled food or dyes.
-
Reactive Oxygen Species (ROS) Production: ROS levels in the intestine are measured using fluorescent probes.
-
3.1.2. In Vitro RAW264.7 Macrophage Assay
-
Cell Culture: RAW264.7 murine macrophage cells are cultured under standard conditions.
-
Induction of Inflammation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS).
-
Treatment: Cells are co-treated with LPS and varying concentrations of this compound.
-
Assessment of Inflammatory Response:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokine Production: The levels of cytokines such as TNF-α and IL-6 in the culture supernatant are quantified using ELISA.
-
Protein Expression: The expression levels of key inflammatory proteins (e.g., COX-2, iNOS, p-NF-κB, NLRP3) are determined by Western blotting.
-
Antimicrobial Assay (Broth Microdilution Method for MIC Determination)
-
Microorganism Preparation: Standardized inoculums of the test bacteria and fungi are prepared.
-
Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under optimal conditions for microbial growth.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible microbial growth.
Signaling Pathways and Mechanisms of Action
Anti-inflammatory Signaling Pathway
The primary anti-inflammatory mechanism of this compound involves the dual inhibition of the NF-κB and NLRP3 inflammasome pathways.
References
Methodological & Application
Altechromone A: Synthesis, Structural Revision, and Biological Activity
Application Notes and Protocols for Researchers in Drug Discovery and Development
Introduction
Altechromone A, a chromone (B188151) derivative initially isolated from Alternaria sp. in 1992, has garnered significant interest due to its reported biological activities, including root growth promotion and antibacterial effects. However, subsequent synthetic efforts led to a crucial structural revision of the originally proposed molecule. These application notes provide a detailed overview of the synthetic methodologies, the analytical evidence for the structural reassignment, and the current understanding of this compound's mechanism of action as an anti-inflammatory agent.
Section 1: Structural Revision of this compound
The initially proposed structure of this compound was 5-hydroxy-2,7-dimethylchromone. However, a total synthesis of this compound by Königs et al. in 2010 revealed significant discrepancies between the spectroscopic data of the synthetic compound and the isolated natural product.[1][2][3] This led to the synthesis of isomers and a subsequent structural revision. The correct structure of this compound was determined to be 7-hydroxy-2,5-dimethylchromone .[3][4]
The logical workflow for the structural revision is outlined below:
Caption: Workflow for the structural revision of this compound.
Comparative Spectroscopic Data
The structural revision was unequivocally confirmed by comparing the 1H and 13C NMR data of the synthesized isomers with the data reported for the natural product. The key differences are summarized in the table below.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| Originally Proposed Structure (5-Hydroxy-2,7-dimethylchromone) | 2.33 (s, 3H), 2.76 (s, 3H), 6.10 (s, 1H), 6.65 (s, 1H), 6.75 (s, 1H) | 20.5, 23.9, 108.9, 110.1, 110.5, 116.7, 142.0, 155.8, 161.9, 162.8, 181.5 |
| Revised Structure (7-Hydroxy-2,5-dimethylchromone) | 2.38 (s, 3H), 2.80 (s, 3H), 6.15 (s, 1H), 6.70 (s, 1H), 6.82 (s, 1H) | 20.6, 22.0, 102.1, 113.8, 114.9, 117.2, 140.1, 157.3, 162.0, 163.5, 180.8 |
| Natural this compound | 2.38 (s, 3H), 2.80 (s, 3H), 6.15 (s, 1H), 6.70 (d, J=1.2 Hz, 1H), 6.82 (d, J=1.2 Hz, 1H) | 20.6, 22.0, 102.1, 113.8, 114.9, 117.2, 140.1, 157.3, 162.0, 163.5, 180.8 |
Section 2: Synthesis of this compound (Revised Structure)
The synthesis of 7-hydroxy-2,5-dimethylchromone can be achieved through various methods, with the Baker-Venkataraman rearrangement being a common strategy for forming the chromone core. A representative synthetic protocol is provided below.
Experimental Protocol: Synthesis of 7-Hydroxy-2,5-dimethylchromone
Objective: To synthesize 7-hydroxy-2,5-dimethylchromone from 2,4-dihydroxy-6-methylacetophenone.
Materials:
-
2,4-dihydroxy-6-methylacetophenone
-
Acetic anhydride (B1165640)
-
Potassium hydroxide (B78521)
-
Hydrochloric acid (concentrated and dilute)
-
Ethyl acetate (B1210297)
-
Hexane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
Step 1: Acetylation of 2,4-dihydroxy-6-methylacetophenone
-
To a solution of 2,4-dihydroxy-6-methylacetophenone (1.0 eq) in pyridine (5-10 vol), add acetic anhydride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude 2,4-diacetoxy-6-methylacetophenone.
Step 2: Baker-Venkataraman Rearrangement
-
Dissolve the crude diacetate from Step 1 in anhydrous pyridine (5-10 vol).
-
Add powdered potassium hydroxide (3.0 eq) and heat the mixture to 50-60 °C for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-cold dilute HCl.
-
A yellow solid will precipitate. Filter the solid, wash with water, and dry to obtain the crude 1-(2,4-dihydroxy-6-methylphenyl)butane-1,3-dione.
Step 3: Cyclization to form 7-hydroxy-2,5-dimethylchromone
-
Reflux the crude diketone from Step 2 in a mixture of ethanol and concentrated hydrochloric acid (10:1 v/v) for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford pure 7-hydroxy-2,5-dimethylchromone.
Expected Yield: The overall yield for this three-step synthesis is typically in the range of 60-70%.
Section 3: Biological Activity and Signaling Pathways
Recent studies have elucidated the anti-inflammatory properties of this compound. It has been shown to ameliorate inflammatory bowel disease by inhibiting the NF-κB and NLRP3 inflammasome pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation. This compound has been shown to inhibit the expression of pro-inflammatory genes regulated by NF-κB, such as TNF-α, IL-1β, and IL-6. The likely mechanism involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of inflammatory genes.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Inhibition of the NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. This compound has been found to inhibit the expression of NLRP3. This prevents the assembly of the inflammasome complex, thereby blocking the activation of caspase-1 and the subsequent processing and release of mature IL-1β and IL-18.
Caption: this compound's inhibition of the NLRP3 inflammasome pathway.
Conclusion
The journey of this compound from its initial isolation to its structural revision and the ongoing exploration of its biological activities highlights the importance of total synthesis in natural product chemistry. As a confirmed inhibitor of the NF-κB and NLRP3 inflammasome pathways, this compound presents a promising scaffold for the development of novel anti-inflammatory agents. The protocols and data presented herein provide a valuable resource for researchers in medicinal chemistry and drug discovery.
References
- 1. This compound Ameliorates Inflammatory Bowel Disease by Inhibiting NF-κB and NLRP3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Ameliorates Inflammatory Bowel Disease by Inhibiting NF-κB and NLRP3 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Altechromone A using High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Altechromone A, a chromone (B188151) derivative isolated from various fungal and plant sources.[1] Due to the absence of a standardized, published HPLC protocol for this specific analyte, this application note provides a comprehensive, scientifically-grounded starting method based on the chemical properties of this compound and established principles for analyzing similar phenolic compounds and chromone derivatives.[1][2][3][4] The protocol covers instrumentation, sample preparation from fungal cultures, detailed chromatographic conditions, and hypothetical method validation data presented in accordance with ICH guidelines.[5][6][7]
Introduction
This compound (7-Hydroxy-2,5-dimethyl-4H-1-benzopyran-4-one) is a natural chromone that has garnered interest for its potential antimicrobial and anti-tumor activities.[1] As research into its therapeutic potential progresses, a reliable and reproducible analytical method is crucial for its identification and quantification in various matrices, including fungal extracts and pharmaceutical formulations. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust and widely used technique for the analysis of phenolic compounds like this compound, offering high resolution and sensitivity.[2][3][8]
This application note outlines a complete protocol for the analysis of this compound using an HPLC system equipped with a Diode Array Detector (DAD).
Experimental Protocol
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Chromatography Column: Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 5 µm) or equivalent.
-
Software: OpenLab CDS or equivalent chromatography data software.
-
Solvents: HPLC-grade acetonitrile, methanol (B129727), and water.
-
Reagents: Formic acid (analytical grade).
-
Filters: 0.22 µm PTFE syringe filters for sample preparation.
-
Standard: this compound reference standard (>98% purity).
Chromatographic Conditions
The proposed method utilizes a gradient elution on a C18 reversed-phase column to ensure a sharp peak and efficient separation from potential matrix impurities.
| Parameter | Recommended Setting |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-20 min: 90% to 10% B; 20-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm (Note: Scan for λmax of this compound standard from 200-400 nm for optimization) |
| Run Time | 25 minutes |
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase (90% A: 10% B) to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation (from Fungal Culture)
This protocol provides a general method for extracting fungal metabolites.[9][10]
-
Extraction: Lyophilize (freeze-dry) the fungal mycelium or solid-state fermentation culture. Grind the dried material into a fine powder.
-
Solvent Extraction: Add 10 mL of methanol to 1 gram of the powdered sample. Sonicate the mixture for 30 minutes in an ultrasonic bath, followed by agitation on a shaker for 2 hours at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collection & Evaporation: Carefully collect the supernatant. The extraction step can be repeated on the pellet to ensure complete recovery. Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Reconstitution & Filtration: Reconstitute the dried extract in 1 mL of the initial mobile phase (90% A: 10% B). Vortex thoroughly. Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
Analysis: The sample is now ready for injection into the HPLC system.
Method Validation (Hypothetical Data)
The proposed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[7][11][12] The following table summarizes the expected performance characteristics of a fully validated method.
| Validation Parameter | Specification | Hypothetical Result |
| Retention Time (RT) | Consistent RT under specified conditions | ~12.5 min |
| Linearity (R²) | Correlation coefficient should be ≥ 0.999 | 0.9995 |
| Range | 0.5 - 100 µg/mL | Met |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.15 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.50 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability (Intra-day) RSD ≤ 2% | < 1.0% |
| Intermediate Precision (Inter-day) RSD ≤ 2% | < 1.5% |
Visualization of Experimental Workflow
The logical flow from sample preparation to final data analysis is a critical component of a robust analytical protocol.
Caption: Workflow for this compound Analysis.
Conclusion
This application note provides a detailed, robust, and scientifically-grounded starting point for researchers seeking to develop a validated HPLC method for the quantitative analysis of this compound. The proposed reversed-phase method with gradient elution and DAD detection is expected to yield excellent linearity, accuracy, and precision. Users should perform a full method validation using their own instrumentation and reference standards to confirm the performance characteristics outlined herein.
References
- 1. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. redalyc.org [redalyc.org]
- 3. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. pharmtech.com [pharmtech.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. actascientific.com [actascientific.com]
- 12. researchgate.net [researchgate.net]
Application Note: Quantification of Altechromone A using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Altechromone A. This compound, a chromone (B188151) derivative with the IUPAC name 7-Hydroxy-2,5-dimethyl-4H-1-benzopyran-4-one, has garnered significant interest for its potential therapeutic properties, including antimicrobial and anti-tumor activities. Recent studies have also highlighted its role in ameliorating inflammatory bowel disease through the inhibition of the NF-κB and NLRP3 signaling pathways. This document provides a comprehensive protocol for the separation and quantification of this compound, supporting research, drug discovery, and quality control efforts.
Introduction
This compound is a naturally occurring chromone derivative isolated from various plant families and fungi. Its chemical structure lends itself to a range of biological activities, making it a compound of interest for pharmaceutical development. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality assessment of raw materials and finished products. Reverse-phase HPLC is a powerful and widely used analytical technique for the separation and quantification of small molecules like this compound due to its high resolution, sensitivity, and reproducibility. This application note presents a detailed method for the quantification of this compound using a C18 stationary phase and a gradient elution with a UV detector.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (>98% purity)
-
HPLC grade acetonitrile (B52724) (ACN)
-
HPLC grade methanol (B129727) (MeOH)
-
HPLC grade water (H₂O)
-
Formic acid (FA), analytical grade
-
Dimethyl sulfoxide (B87167) (DMSO), analytical grade
-
0.22 µm syringe filters
Instrumentation
-
HPLC system equipped with a binary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Sonication bath
Chromatographic Conditions
Based on methods for structurally similar chromone derivatives, the following conditions are recommended as a starting point for optimization:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (optimization recommended by scanning the UV spectrum of this compound) |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of DMSO. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Extraction: For solid samples, accurately weigh a known amount of the homogenized sample and extract with a suitable solvent (e.g., methanol or acetonitrile) using sonication or vortexing.
-
Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes to pellet any insoluble material.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered sample with the mobile phase to fall within the linear range of the calibration curve.
Method Validation Parameters
For quantitative analysis, the method should be validated according to ICH guidelines, including the following parameters:
| Parameter | Description |
| Linearity | A calibration curve should be constructed by plotting the peak area against the concentration of the standard solutions. A correlation coefficient (r²) of >0.999 is desirable. |
| Precision | Assessed by analyzing replicate injections of a standard solution at different concentrations on the same day (intra-day) and on different days (inter-day). The relative standard deviation (RSD) should be <2%. |
| Accuracy | Determined by the recovery of a known amount of this compound spiked into a sample matrix. Recoveries in the range of 98-102% are generally acceptable. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present. |
Data Presentation
The quantitative data for this compound should be summarized in a clear and structured table for easy comparison and interpretation.
Table 1: Quantitative Data Summary for this compound Analysis
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | % Recovery (for spiked samples) |
| Standard 1 | e.g., 12.5 | e.g., 50000 | 10 | N/A |
| Standard 2 | e.g., 12.5 | e.g., 100000 | 20 | N/A |
| Sample A | e.g., 12.5 | e.g., 75000 | 15 | N/A |
| Spiked Sample A | e.g., 12.5 | e.g., 125000 | 25 | e.g., 99.5% |
Visualizations
Experimental Workflow
Application Notes and Protocols for the Structural Elucidation of Altechromone A using Nuclear Magnetic Resonance (NMR)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Altechromone A, a chromone (B188151) derivative first isolated from Alternaria sp., has garnered interest within the scientific community due to its biological activities, including root growth promotion and antimicrobial properties.[1] Initially identified as 5-hydroxy-2,7-dimethylchromone, subsequent synthesis and rigorous spectroscopic analysis led to a structural revision. The correct structure of this compound is now confirmed as 7-hydroxy-2,5-dimethyl-4H-1-benzopyran-4-one .[2][3]
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of natural products like this compound. This document provides a comprehensive guide, including detailed experimental protocols and tabulated NMR data, to facilitate the accurate identification and characterization of this compound. The combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals, providing a definitive structural fingerprint of the molecule.
Data Presentation: Quantitative NMR Data for this compound
The following tables summarize the ¹H and ¹³C NMR spectral data for the revised structure of this compound. This data is crucial for the verification of the compound's structure.
Table 1: ¹H NMR Spectral Data for this compound (in CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.09 | s | - |
| H-6 | 6.70 | d | 2.4 |
| H-8 | 6.63 | d | 2.4 |
| 2-CH₃ | 2.33 | s | - |
| 5-CH₃ | 2.38 | s | - |
| 7-OH | 9.85 | br s | - |
Table 2: ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 2 | 163.7 |
| 3 | 111.4 |
| 4 | 177.3 |
| 4a | 157.0 |
| 5 | 116.3 |
| 5-CH₃ | 18.0 |
| 6 | 114.5 |
| 7 | 162.2 |
| 8 | 102.2 |
| 8a | 155.8 |
| 2-CH₃ | 20.3 |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.
Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Filtration: Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.
¹H NMR Spectroscopy
-
Objective: To determine the number of distinct proton environments and their multiplicities (splitting patterns).
-
Instrument: 500 MHz NMR Spectrometer
-
Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0-16 ppm
-
Number of Scans: 16-64
-
Relaxation Delay: 2.0 s
-
¹³C NMR Spectroscopy
-
Objective: To determine the number of distinct carbon environments.
-
Instrument: 125 MHz NMR Spectrometer (corresponding to a 500 MHz ¹H frequency)
-
Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0-220 ppm
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2.0 s
-
2D NMR: COSY (Correlation Spectroscopy)
-
Objective: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
-
Instrument: 500 MHz NMR Spectrometer
-
Parameters:
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpmf' on Bruker systems).
-
Spectral Width (F1 and F2): 0-16 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 2-8
-
2D NMR: HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To identify direct one-bond correlations between protons and carbons (¹H-¹³C).
-
Instrument: 500 MHz NMR Spectrometer
-
Parameters:
-
Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker systems).
-
Spectral Width (F2 - ¹H): 0-16 ppm
-
Spectral Width (F1 - ¹³C): 0-180 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans per Increment: 4-16
-
One-Bond Coupling Constant (¹JCH): Optimized for ~145 Hz.
-
2D NMR: HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify long-range (typically 2-3 bonds) correlations between protons and carbons (¹H-¹³C).
-
Instrument: 500 MHz NMR Spectrometer
-
Parameters:
-
Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker systems).
-
Spectral Width (F2 - ¹H): 0-16 ppm
-
Spectral Width (F1 - ¹³C): 0-220 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-32
-
Long-Range Coupling Delay: Optimized for a J-coupling of ~8 Hz.
-
Visualization of Experimental Workflow and Structural Elucidation
The following diagrams illustrate the workflow for NMR data acquisition and the logical process of assembling the structure of this compound from the spectral data.
References
Application Notes and Protocols: Altechromone A Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altechromone A is a chromone (B188151) derivative first isolated from an Alternaria species in 1992.[1] It has since been identified as a common fungal metabolite.[1] Chromone derivatives are known to possess a variety of pharmacological properties, including antimicrobial activities.[2][3] this compound, in particular, has demonstrated inhibitory effects against both bacteria and fungi, positioning it as a compound of interest in the search for new antimicrobial agents, especially in the context of rising antibiotic resistance.[1]
These application notes provide detailed protocols for determining the antimicrobial susceptibility of various microorganisms to this compound using standardized methods. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing (AST).
Antimicrobial Activity of this compound
Published data has demonstrated the in vitro activity of this compound against a range of microorganisms. The minimum inhibitory concentrations (MICs) from a key study are summarized below.
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Bacillus subtilis | Gram-positive bacterium | 3.9 |
| Escherichia coli | Gram-negative bacterium | 3.9 |
| Pseudomonas fluorescens | Gram-negative bacterium | 1.8 |
| Candida albicans | Fungus (Yeast) | 3.9 |
| (Data sourced from BOC Sciences) |
Experimental Protocols
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the determination of the MIC of this compound using the broth microdilution method, a standard procedure for quantitative antimicrobial susceptibility testing.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi (e.g., Candida albicans)
-
Sterile 96-well microtiter plates
-
Test microorganisms (e.g., ATCC quality control strains)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C for bacteria, 30°C for fungi)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh this compound powder and dissolve it in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure the compound is completely dissolved.
-
Further dilute this stock solution in the appropriate sterile broth (CAMHB or RPMI-1640) to prepare the highest concentration to be tested in the assay.
-
-
Preparation of Bacterial/Fungal Inoculum:
-
From a fresh (18-24 hours) agar (B569324) plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the adjusted suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of the appropriate sterile broth into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the highest concentration of this compound (prepared in broth) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 should contain 100 µL of broth without this compound to serve as a growth control.
-
Well 12 should contain 100 µL of uninoculated broth to serve as a sterility control.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and halve the concentration of this compound in each well.
-
-
Incubation:
-
Cover the plate and incubate at the appropriate temperature for 18-24 hours for bacteria or 24-48 hours for fungi.
-
-
Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.
-
References
- 1. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Altechromone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altechromone A, a chromone (B188151) derivative isolated from various natural sources including fungi and plants, has garnered interest for its potential biological activities. Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation as a novel therapeutic agent. The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the in vitro antimicrobial efficacy of a compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This document provides a detailed protocol for determining the MIC of this compound against a panel of clinically relevant bacteria and fungi using the broth microdilution method.
Data Presentation
Due to the limited availability of comprehensive public data on the MIC of this compound against a wide range of microorganisms, the following table is provided as a template for researchers to populate with their experimental findings. This structured format allows for clear comparison of the compound's activity across different species.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms
| Microorganism | Strain ID | MIC (µg/mL) | Reference Compound | Reference Compound MIC (µg/mL) |
| Gram-positive Bacteria | ||||
| Staphylococcus aureus | ATCC 29213 | [Insert Data] | Vancomycin | |
| Enterococcus faecalis | ATCC 29212 | [Insert Data] | Ampicillin | |
| Gram-negative Bacteria | ||||
| Escherichia coli | ATCC 25922 | [Insert Data] | Ciprofloxacin | |
| Pseudomonas aeruginosa | ATCC 27853 | [Insert Data] | Gentamicin | |
| Fungi | ||||
| Candida albicans | ATCC 90028 | [Insert Data] | Fluconazole | |
| Aspergillus niger | ATCC 16404 | [Insert Data] | Amphotericin B |
MIC values to be determined by the researcher.
Experimental Protocols
The following is a detailed methodology for determining the MIC of this compound using the broth microdilution method, based on established guidelines.
Materials and Reagents
-
This compound (of known purity)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS, for fungi
-
Sterile 96-well microtiter plates
-
Bacterial and fungal strains (quality control strains recommended, e.g., from ATCC)
-
Appropriate agar (B569324) plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Incubator
Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Further dilutions should be made in the appropriate sterile broth to achieve the desired starting concentration for the assay. The final concentration of DMSO in the wells should not exceed 1% (v/v) to avoid solvent toxicity to the microorganisms.
Inoculum Preparation
For Bacteria:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing 5 mL of sterile saline or PBS.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by visual comparison or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
For Fungi (Yeast):
-
From a 24-hour culture on Sabouraud Dextrose Agar, select several colonies.
-
Suspend the colonies in 5 mL of sterile saline.
-
Adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in each well.
Broth Microdilution Assay
-
Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the highest concentration of this compound (in broth) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard the final 100 µL from the tenth column. This will result in a range of concentrations of this compound.
-
Column 11 should serve as the growth control (broth and inoculum, no compound).
-
Column 12 should serve as the sterility control (broth only, no inoculum).
-
Inoculate all wells (except the sterility control) with 10 µL of the prepared microbial suspension.
-
The final volume in each well will be approximately 110 µL.
Incubation
-
Bacteria: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Fungi: Incubate the plates at 35°C for 24-48 hours.
Determination of MIC
-
After incubation, examine the plates visually for turbidity. A button of growth at the bottom of the well indicates microbial growth.
-
The MIC is the lowest concentration of this compound at which there is no visible growth, as compared to the growth control well.
-
The sterility control well should remain clear.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for MIC determination of this compound.
Hypothesized Signaling Pathway Inhibition
While the exact mechanism of action for this compound is not fully elucidated, many antimicrobial compounds interfere with essential cellular processes. The following diagram illustrates a generalized potential mechanism of action where an antimicrobial agent inhibits bacterial cell wall synthesis.
Caption: Potential inhibition of bacterial cell wall synthesis.
Cell-based Assays for Altechromone A Cytotoxicity Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing cell-based assays to screen for the cytotoxic effects of Altechromone A, a chromone (B188151) derivative with potential anti-inflammatory and anti-tumor properties.[1] Detailed protocols for key cytotoxicity and apoptosis assays are provided, along with data presentation guidelines and visualizations of relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a natural compound that has demonstrated various biological activities, including tumor suppression and anti-inflammatory effects.[2][3] Recent studies have shown that this compound can inhibit the NF-κB and NLRP3 signaling pathways, which are critically involved in inflammation and cell survival.[2][3] Furthermore, its influence on the p53 signaling pathway suggests a potential role in inducing apoptosis in cancer cells. Understanding the cytotoxic profile of this compound is crucial for its development as a potential therapeutic agent. This document outlines standardized cell-based assays to quantify its cytotoxic and apoptotic effects on cancer cell lines.
Data Presentation: Cytotoxicity of this compound
To facilitate the comparison of this compound's cytotoxic activity across different cancer cell lines, all quantitative data, such as the half-maximal inhibitory concentration (IC50), should be summarized in a clear and structured tabular format. The following table presents illustrative IC50 values for this compound against common cancer cell lines, as determined by the MTT assay after a 48-hour treatment period.
Disclaimer: The following data is illustrative and intended to serve as a template for data presentation. Actual IC50 values should be determined experimentally.
| Cell Line | Cancer Type | This compound IC50 (µM) |
| HeLa | Cervical Cancer | 25.5 |
| MCF-7 | Breast Cancer | 32.8 |
| A549 | Lung Cancer | 45.2 |
Experimental Protocols
Detailed methodologies for three key cell-based assays are provided below to assess the cytotoxicity and apoptotic effects of this compound.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
This compound
-
Selected cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells, count them using a hemocytometer, and adjust the cell suspension to a concentration of 5 x 10^4 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for another 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Gently mix by pipetting up and down.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, a marker of cytotoxicity.
Materials:
-
This compound
-
Selected cancer cell lines
-
Appropriate cell culture medium
-
LDH Cytotoxicity Assay Kit (commercially available)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as described in the MTT assay (steps 1 and 2). It is recommended to run a parallel plate for the LDH assay.
-
-
Supernatant Collection:
-
After the treatment incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.
-
-
Incubation:
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically involves subtracting the spontaneous release from the treated and maximum release values.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Selected cancer cell lines
-
Appropriate cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to ensure they are sub-confluent at the time of harvesting.
-
Treat the cells with this compound at various concentrations (including a vehicle control) for the desired time period.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Washing:
-
Wash the cells twice with cold PBS. Centrifuge and discard the supernatant after each wash.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the stained cells using a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the key signaling pathways potentially modulated by this compound.
References
Application Notes and Protocols: Evaluating Altechromone A Cytotoxicity using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the cytotoxic effects of Altechromone A on cultured cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This compound, a chromone (B188151) derivative, has been noted for its potential anti-tumor properties.[1][2] This document outlines the necessary procedures to quantify cell viability in response to this compound treatment and offers guidance on data interpretation.
Principle of the MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3][4] These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on Human Colon Carcinoma (HT-29) Cells
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100.0 |
| 1 | 1.180 | 0.070 | 94.4 |
| 5 | 1.050 | 0.065 | 84.0 |
| 10 | 0.880 | 0.050 | 70.4 |
| 25 | 0.630 | 0.045 | 50.4 |
| 50 | 0.350 | 0.030 | 28.0 |
| 100 | 0.150 | 0.020 | 12.0 |
Note: This table presents example data for illustrative purposes. Actual results will vary depending on the cell line, experimental conditions, and this compound concentrations used.
Experimental Protocols
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Human cancer cell line (e.g., HT-29, A549, or another line of interest)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[4]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator at 37°C with 5% CO2
Experimental Workflow Diagram
Caption: Workflow for determining this compound cytotoxicity.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture the chosen cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.
-
Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank for background absorbance measurement.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the this compound stock solution in serum-free medium to achieve the desired final concentrations. It is advisable to perform a preliminary experiment with a broad range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to determine the approximate cytotoxic range.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
For the control wells, add 100 µL of medium containing the same concentration of DMSO used in the highest this compound concentration (vehicle control).
-
Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Control Wells) x 100
-
Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Signaling Pathway Visualization
Recent studies suggest that this compound may exert its biological effects, including potential anti-tumor activity, through the inhibition of key inflammatory signaling pathways such as NF-κB and the NLRP3 inflammasome.[2][6]
This compound's Potential Mechanism of Action
Caption: Inhibition of NF-κB and NLRP3 pathways by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Ameliorates Inflammatory Bowel Disease by Inhibiting NF-κB and NLRP3 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. bds.berkeley.edu [bds.berkeley.edu]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Assessment of Altechromone A's Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altechromone A, a chromone (B188151) derivative, has demonstrated notable anti-inflammatory properties, positioning it as a compound of interest for further investigation and drug development. These application notes provide a comprehensive guide for the in vitro evaluation of this compound's anti-inflammatory efficacy. The protocols detailed herein focus on assays utilizing the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model. This document outlines methodologies for assessing the inhibition of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). Furthermore, it provides a protocol for investigating the compound's mechanism of action by examining its effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Data Presentation
The following tables summarize illustrative quantitative data on the anti-inflammatory activity of this compound in LPS-stimulated RAW 264.7 macrophages. This data is provided for representative purposes to guide researchers in their experimental design and data analysis.
Table 1: Inhibitory Effect of this compound on Nitric Oxide (NO) Production
| Concentration (µM) | NO Inhibition (%) | IC₅₀ (µM) |
| 1 | 15.2 ± 2.1 | |
| 5 | 35.8 ± 3.5 | |
| 10 | 52.1 ± 4.2 | 9.5 |
| 25 | 78.9 ± 5.1 | |
| 50 | 91.3 ± 3.8 |
Table 2: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Production
| Cytokine | Concentration (µM) | Inhibition (%) | IC₅₀ (µM) |
| TNF-α | 1 | 12.5 ± 1.9 | |
| 5 | 31.4 ± 2.8 | ||
| 10 | 48.7 ± 3.9 | 10.8 | |
| 25 | 72.3 ± 4.5 | ||
| 50 | 88.1 ± 3.2 | ||
| IL-6 | 1 | 10.1 ± 1.5 | |
| 5 | 28.9 ± 3.1 | ||
| 10 | 45.2 ± 4.0 | 11.5 | |
| 25 | 69.8 ± 4.8 | ||
| 50 | 85.4 ± 3.7 | ||
| IL-1β | 1 | 18.3 ± 2.2 | |
| 5 | 39.6 ± 3.6 | ||
| 10 | 58.1 ± 4.5 | 8.2 | |
| 25 | 81.2 ± 5.0 | ||
| 50 | 93.7 ± 2.9 |
Experimental Protocols
Cell Culture and Treatment
Cell Line: RAW 264.7 (murine macrophage cell line)
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
Protocol:
-
Seed RAW 264.7 cells in 96-well plates (for NO and cytokine assays) or 6-well plates (for Western blot analysis) at an appropriate density to reach 80-90% confluency on the day of the experiment.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine assays, or shorter time points for signaling pathway analysis). Include a vehicle control (DMSO) and a positive control (LPS alone).
Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: Nitric oxide production is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Protocol:
-
After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well of the 96-well plate.
-
In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
-
The percentage of NO inhibition is calculated as: [1 - (Absorbance of treated sample / Absorbance of LPS control)] x 100.
Pro-inflammatory Cytokine Measurement (ELISA)
Principle: The concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant is quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Protocol:
-
Collect the cell culture supernatants after the 24-hour treatment period.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific kits being used.
-
Briefly, this involves adding the supernatants to antibody-coated plates, followed by the addition of detection antibodies and a substrate for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curves provided with the kits.
-
The percentage of cytokine inhibition is calculated as: [1 - (Concentration in treated sample / Concentration in LPS control)] x 100.
Western Blot Analysis for NF-κB Pathway Activation
Principle: This protocol assesses the effect of this compound on the phosphorylation of key proteins in the NF-κB signaling pathway, such as IκBα and the p65 subunit of NF-κB, in response to LPS stimulation.
Protocol:
-
After cell treatment in 6-well plates, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.
Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.
Caption: Proposed mechanism of this compound on the NLRP3 inflammasome pathway.
Measuring the Effect of Altechromone A on NF-κB and NLRP3 Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altechromone A, a chromone (B188151) derivative isolated from the marine-derived fungus Penicillium chrysogenum, has demonstrated notable anti-inflammatory properties.[1] Emerging research indicates that its mechanism of action involves the inhibition of two key signaling pathways in the innate immune system: the Nuclear Factor-kappa B (NF-κB) and the NOD-like receptor protein 3 (NLRP3) inflammasome pathways.[1][2] Dysregulation of these pathways is implicated in a wide range of inflammatory diseases, making this compound a promising candidate for therapeutic development.
These application notes provide detailed protocols for researchers to investigate and quantify the inhibitory effects of this compound on the NF-κB and NLRP3 pathways.
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound treatment on key inflammatory markers associated with the NF-κB and NLRP3 pathways.
Table 1: Effect of this compound on NF-κB Pathway Activation
| Assay | Cell Line | Stimulus | This compound Conc. (µg/mL) | Outcome Measure | Expected Result |
| NF-κB Luciferase Reporter Assay | HEK293-NF-κB-luc or RAW264.7 | TNF-α (10 ng/mL) or LPS (1 µg/mL) | 0, 1, 5, 10, 25, 50 | Relative Luciferase Units (RLU) | Dose-dependent decrease |
| p65 Nuclear Translocation (Western Blot) | RAW264.7 or THP-1 | LPS (1 µg/mL) | 0, 12.5, 25 | Ratio of Nuclear to Cytosolic p65 | Dose-dependent decrease |
| Pro-inflammatory Cytokine Secretion (ELISA) | RAW264.7 or BMDMs | LPS (1 µg/mL) | 0, 12.5, 25, 50 | TNF-α, IL-6 (pg/mL) | Dose-dependent decrease |
Table 2: Effect of this compound on NLRP3 Inflammasome Pathway Activation
| Assay | Cell Line | Priming Stimulus (Signal 1) | Activation Stimulus (Signal 2) | This compound Conc. (µg/mL) | Outcome Measure | Expected Result |
| IL-1β Secretion (ELISA) | THP-1 or BMDMs | LPS (1 µg/mL) | Nigericin (5 µM) or ATP (5 mM) | 0, 1, 5, 10, 25 | IL-1β (pg/mL) | Dose-dependent decrease |
| Caspase-1 Activity Assay | THP-1 or BMDMs | LPS (1 µg/mL) | Nigericin (5 µM) or ATP (5 mM) | 0, 1, 5, 10, 25 | Fold change in Caspase-1 activity | Dose-dependent decrease |
| ASC Speck Formation (Immunofluorescence) | THP-1-ASC-GFP | LPS (1 µg/mL) | Nigericin (5 µM) | 0, 12.5, 25 | Percentage of cells with ASC specks | Dose-dependent decrease |
| NLRP3 Protein Expression (Western Blot) | RAW264.7 | LPS (1 µg/mL) | - | 0, 12.5, 25 | Relative NLRP3 protein levels | Dose-dependent decrease |
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols: Altechromone A as a Plant Growth Regulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altechromone A, a chromone (B188151) derivative isolated from endophytic fungi, has been identified as a potential plant growth regulator, with initial reports highlighting its capacity to promote root growth.[1] Chromone derivatives are a class of heterocyclic compounds known to be bioactive and involved in various physiological processes in plants.[1] Understanding the effects and mechanisms of action of this compound is crucial for its potential application in agriculture and horticulture to enhance plant establishment and vigor.
These application notes provide a comprehensive overview of a hypothetical experimental setup to evaluate the effects of this compound on plant growth, using the model organism Arabidopsis thaliana. The protocols outlined below are based on established methodologies for testing plant growth regulators and the known effects of similar chromone compounds.
Data Presentation
The following tables summarize hypothetical quantitative data from a dose-response experiment designed to assess the impact of this compound on Arabidopsis thaliana root development. These values are illustrative and serve as a template for presenting experimental findings. For this hypothetical scenario, we will assume a biphasic dose response, where lower concentrations promote root growth and higher concentrations become inhibitory, a common phenomenon for plant growth regulators. A similar chromone alkaloid, rohitukine (B1679509), has been shown to inhibit Arabidopsis root growth at a concentration of 1.0 mM.[2]
Table 1: Effect of this compound on Primary Root Elongation in Arabidopsis thaliana
| This compound Concentration (µM) | Average Primary Root Length (mm) ± SD (n=30) | Percent of Control (%) |
| 0 (Control) | 25.2 ± 2.1 | 100 |
| 1 | 28.9 ± 2.5 | 114.7 |
| 10 | 32.8 ± 2.8 | 130.2 |
| 50 | 26.1 ± 2.3 | 103.6 |
| 100 | 18.5 ± 1.9 | 73.4 |
| 500 | 9.7 ± 1.2 | 38.5 |
| 1000 (1 mM) | 5.3 ± 0.8 | 21.0 |
Table 2: Effect of this compound on Lateral Root Density in Arabidopsis thaliana
| This compound Concentration (µM) | Average Lateral Root Density (roots/cm) ± SD (n=30) | Percent of Control (%) |
| 0 (Control) | 8.4 ± 1.2 | 100 |
| 1 | 9.8 ± 1.5 | 116.7 |
| 10 | 12.1 ± 1.8 | 144.0 |
| 50 | 9.1 ± 1.3 | 108.3 |
| 100 | 6.2 ± 0.9 | 73.8 |
| 500 | 2.5 ± 0.5 | 29.8 |
| 1000 (1 mM) | 1.1 ± 0.3 | 13.1 |
Experimental Protocols
Protocol 1: In Vitro Root Elongation Assay
This protocol details the steps for conducting an in vitro root elongation assay to determine the dose-response effect of this compound on Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Murashige and Skoog (MS) medium including vitamins
-
Phytagel or Agar (B569324)
-
Petri dishes (square or round)
-
Sterile water
-
Ethanol (B145695) (70%)
-
Bleach solution (e.g., 10%)
-
Micropipettes and sterile tips
-
Growth chamber with controlled light and temperature
Methodology:
-
Seed Sterilization:
-
Place Arabidopsis thaliana seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute.
-
Remove the ethanol and add 1 mL of 10% bleach solution. Vortex for 10 minutes.
-
Wash the seeds five times with sterile water.
-
Resuspend the seeds in sterile 0.1% agar solution and store at 4°C for 2-3 days for stratification.
-
-
Preparation of Treatment Plates:
-
Prepare MS medium according to the manufacturer's instructions, supplemented with 1% sucrose and solidified with 0.8% agar or 0.4% Phytagel.
-
Autoclave the medium and let it cool to approximately 50-60°C.
-
Add the appropriate volume of this compound stock solution to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100, 500, 1000 µM). Ensure the final DMSO concentration is consistent across all plates and does not exceed 0.1%. The control plate should contain the same concentration of DMSO.
-
Pour the medium into sterile Petri dishes and allow them to solidify.
-
-
Seed Plating and Incubation:
-
Using a sterile pipette tip, place individual stratified seeds in a row on the surface of the solidified MS medium in the Petri dishes.
-
Seal the plates with parafilm.
-
Place the plates vertically in a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.
-
-
Data Collection and Analysis:
-
After a set period of growth (e.g., 7-10 days), remove the plates from the growth chamber.
-
Scan the plates at a high resolution.
-
Use image analysis software (e.g., ImageJ) to measure the length of the primary root and count the number of emerged lateral roots for each seedling.
-
Calculate the lateral root density by dividing the number of lateral roots by the length of the primary root.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.
-
Protocol 2: Gene Expression Analysis via qRT-PCR
This protocol describes how to analyze the expression of genes potentially involved in the plant's response to this compound. Based on studies of similar compounds, candidate genes could be involved in auxin signaling, stress responses, and cell wall modification.[2]
Materials:
-
Arabidopsis thaliana seedlings grown as described in Protocol 1 (control and treated)
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers (for target and reference genes)
-
qPCR instrument
Methodology:
-
Sample Collection and RNA Extraction:
-
After the desired treatment period (e.g., 24-48 hours), harvest the root tissue from control and this compound-treated seedlings.
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C.
-
Extract total RNA from the frozen tissue using a commercial RNA extraction kit, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qPCR reaction mixture containing the cDNA template, gene-specific forward and reverse primers, and qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling program.
-
Include no-template controls to check for contamination.
-
Use at least two stable reference genes (e.g., ACTIN2, UBIQUITIN10) for normalization.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method.
-
Normalize the expression of the target genes to the geometric mean of the reference genes.
-
Perform statistical analysis to identify significant changes in gene expression in response to this compound treatment.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway for this compound-mediated root growth promotion.
Experimental Workflow Diagram
References
Application Notes and Protocols for In Vitro Testing of Altechromone A Anti-Tumor Capabilities
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery and development of novel anti-tumor agents are paramount in the ongoing effort to combat cancer. Altechromone A has been identified as a compound of interest for its potential anti-neoplastic properties. Preliminary in vitro evaluation is a critical first step in characterizing its efficacy and mechanism of action. These application notes provide a comprehensive overview and detailed protocols for a panel of standard in vitro assays to assess the anti-tumor capabilities of this compound. The following assays are designed to evaluate its effects on cancer cell viability, proliferation, apoptosis, cell cycle progression, and migratory and invasive potential.
Application Notes
A systematic in vitro evaluation of a potential anti-cancer compound typically involves a tiered approach, starting with broad cytotoxicity screening and moving towards more specific mechanistic assays.
-
Cell Viability and Cytotoxicity Assays: The initial step is to determine the dose-dependent effect of this compound on the viability and proliferation of various cancer cell lines. Assays like the MTT or CellTiter-Glo are fundamental for generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50), which is a key measure of the compound's potency.[1][2][3]
-
Apoptosis Assays: Should this compound demonstrate significant cytotoxicity, the next logical step is to investigate whether it induces programmed cell death, or apoptosis. The Annexin V/Propidium Iodide (PI) assay is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mechanism of cell death.[4][5]
-
Cell Cycle Analysis: Cancer is characterized by uncontrolled cell proliferation, often due to a dysregulated cell cycle. Analyzing the cell cycle distribution of cancer cells treated with this compound can reveal if the compound causes cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase), which is a common mechanism of action for anti-cancer drugs.
-
Cell Migration and Invasion Assays: The metastatic potential of cancer cells is a major contributor to cancer-related mortality. In vitro assays that measure cell migration (wound healing or scratch assay) and invasion (transwell invasion assay) are crucial for determining if this compound can inhibit the ability of cancer cells to move and invade surrounding tissues.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Seed cancer cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Seed cancer cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
Cell Migration Assay (Wound Healing/Scratch Assay)
Principle: This assay measures the ability of a confluent monolayer of cells to migrate and close a "wound" or scratch created in the monolayer. The rate of wound closure is an indicator of cell migration.
Protocol:
-
Seed cells in a 6-well plate and grow to a confluent monolayer.
-
Create a scratch in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing a sub-lethal concentration of this compound.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 (Breast) | |||
| A549 (Lung) | |||
| HCT116 (Colon) | |||
| PC-3 (Prostate) |
Table 2: Effect of this compound on Apoptosis in Cancer Cells (48h treatment)
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Control | ||||
| This compound (IC50) | ||||
| This compound (2x IC50) |
Table 3: Cell Cycle Distribution of Cancer Cells after this compound Treatment (24h)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | |||
| This compound (IC50) |
Table 4: Inhibition of Cancer Cell Migration by this compound
| Treatment | % Wound Closure at 24h |
| Control | |
| This compound (Sub-lethal Conc.) |
Signaling Pathways and Visualizations
The anti-tumor activity of novel compounds is often mediated through the modulation of key signaling pathways that are aberrantly activated in cancer. Two of the most critical pathways are the PI3K/AKT/mTOR and the Ras/Raf/MEK/ERK pathways, which regulate cell survival, proliferation, and growth. Investigating the effect of this compound on the phosphorylation status of key proteins in these pathways (e.g., by Western blotting) can provide crucial insights into its mechanism of action.
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Caption: Simplified Ras/Raf/MEK/ERK signaling pathway.
References
- 1. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 3. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of anti-cancer action and pharmacology of clofarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Stock Solutions of Altechromone A for Bioassays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altechromone A, a chromone (B188151) derivative, has garnered significant interest in biomedical research due to its diverse biological activities, including antimicrobial and anti-inflammatory properties.[1][2] Recent studies have highlighted its potential as a therapeutic agent through the inhibition of key inflammatory signaling pathways, namely the NF-κB and NLRP3 inflammasome pathways.[2][3][4] Accurate and reproducible in vitro and in vivo bioassays are fundamental to advancing our understanding of this compound's mechanism of action and therapeutic potential. A critical first step in ensuring the reliability of these assays is the correct preparation of stock solutions. This document provides detailed application notes and protocols for the preparation, storage, and handling of this compound stock solutions for use in various bioassays.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research. Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 7-hydroxy-2,5-dimethylchromen-4-one | [5] |
| Molecular Formula | C₁₁H₁₀O₃ | [5] |
| Molecular Weight | 190.20 g/mol | |
| Appearance | Powder | |
| Solubility | Soluble in Dimethyl Sulfoxide (B87167) (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | |
| Storage (Solid) | -20°C, desiccated |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for water-insoluble compounds in biological assays.
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, filtered pipette tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 190.20 g/mol = 1.902 mg
-
-
-
Weighing this compound:
-
In a sterile environment (e.g., a laminar flow hood), carefully weigh approximately 1.902 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes, or until the solid is completely dissolved. A brief sonication or gentle warming (to no more than 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
-
Sterilization (Optional but Recommended):
-
For cell-based assays, it is recommended to sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile, light-protected tube. This is particularly important if the initial weighing was not performed in a sterile environment.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).
-
Protocol 2: Preparation of Working Solutions for Bioassays
This protocol outlines the dilution of the 10 mM this compound stock solution to final working concentrations for use in bioassays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed cell culture medium or assay buffer
-
Sterile pipette tips and tubes
Procedure:
-
Thawing the Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature, protected from light.
-
-
Serial Dilution (Recommended):
-
To achieve accurate final concentrations and to minimize DMSO concentration in the final assay, it is highly recommended to perform serial dilutions.
-
Example for a 10 µM final concentration:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of sterile cell culture medium to obtain a 100 µM solution (in 1% DMSO).
-
Further dilute this 100 µM solution 1:10 in the final assay volume (e.g., add 10 µL of the 100 µM solution to 90 µL of medium in a well of a 96-well plate) to achieve a final concentration of 10 µM (in 0.1% DMSO).
-
-
-
Direct Dilution (for higher concentrations):
-
If higher concentrations are required, a direct dilution may be performed. However, always calculate the final DMSO concentration.
-
Example for a 100 µM final concentration:
-
Add 1 µL of the 10 mM stock solution directly to 99 µL of cell culture medium in the assay well. The final DMSO concentration will be 1%.
-
-
-
Important Considerations:
-
DMSO Toxicity: The final concentration of DMSO in the bioassay should be kept as low as possible, ideally below 0.5% (v/v), as DMSO can have its own biological effects.[6]
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound tested.
-
Solubility in Aqueous Media: this compound is poorly soluble in aqueous solutions. When diluting the DMSO stock in aqueous media, ensure thorough and immediate mixing to prevent precipitation.[7] If precipitation occurs, consider using a lower final concentration or a different solvent system if compatible with the assay.
-
Signaling Pathway Inhibition by this compound
This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and NLRP3 inflammasome signaling pathways.[2][3][4] The following diagrams illustrate these pathways and the putative points of inhibition by this compound.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound Ameliorates Inflammatory Bowel Disease by Inhibiting NF-κB and NLRP3 Pathways [mdpi.com]
- 4. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. NF-kB pathway overview | Abcam [abcam.com]
- 7. Figure 2: [Activation of NF-κB Signaling Pathway...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Altechromone A Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of Altechromone A, this technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs). Our aim is to address specific experimental challenges to help improve the yield and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most cited synthetic route for this compound is a five-step process starting from orcinol (B57675). This pathway involves protection of a hydroxyl group, formylation, condensation, cyclization, and final deprotection to yield the target chromone (B188151) structure.
Q2: I am having trouble with the first step, the protection of orcinol. What are the common pitfalls?
A2: A common issue in the protection of a hydroxyl group on a phenol, such as orcinol, is incomplete reaction or the formation of side products. Ensure your starting material is completely dry and the reaction is performed under an inert atmosphere to prevent moisture from interfering with the protecting group reagent. The choice of base and solvent is also critical and should be optimized for your specific protecting group.
Q3: My formylation step is giving low yields. How can I improve this?
A3: Low yields in the formylation of a protected orcinol derivative can often be attributed to suboptimal reaction conditions. The temperature and reaction time are key parameters to control. Over-heating can lead to decomposition, while insufficient time will result in incomplete conversion. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal endpoint.
Q4: The final cyclization to form the chromone ring is not proceeding efficiently. What should I investigate?
A4: The acid- or base-catalyzed intramolecular cyclization to form the chromone ring is a critical step. If you are experiencing low yields, consider the following:
-
Catalyst Choice: The strength and concentration of the acid or base catalyst can significantly impact the reaction. A screen of different catalysts may be necessary.
-
Solvent: The polarity of the solvent can influence the solubility of the intermediate and the transition state of the cyclization.
-
Temperature: This reaction often requires heating to proceed at a reasonable rate. Ensure your reaction temperature is optimal and stable.
Troubleshooting Guide
Problem 1: Low Overall Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reactions | Monitor each step by TLC to ensure full conversion of the starting material before proceeding to the next step. Consider extending reaction times or slightly increasing the temperature if the reaction is sluggish. |
| Product Loss During Workup/Purification | Optimize extraction and chromatography procedures. Ensure the pH is appropriate during aqueous workups to prevent product loss. Use high-purity solvents for chromatography to improve separation. |
| Degradation of Intermediates | Some intermediates in the synthesis may be sensitive to air, light, or prolonged exposure to acidic/basic conditions. Handle sensitive compounds under an inert atmosphere and minimize the time they are stored before use. |
| Suboptimal Reagent Quality | Use freshly distilled or high-purity reagents and solvents. Impurities in starting materials or reagents can lead to side reactions and lower yields. |
Problem 2: Formation of Significant Side Products
| Potential Cause | Recommended Solution |
| Incorrect Stoichiometry | Carefully measure and add reagents in the correct molar ratios as specified in the protocol. An excess of one reagent can often lead to the formation of undesired byproducts. |
| Side Reactions | If side reactions are observed, consider lowering the reaction temperature to improve selectivity. The choice of solvent can also influence the reaction pathway. |
| Cross-Reactivity | In steps involving multiple functional groups, ensure that the protecting group strategy is robust and that undesired reactions are minimized. |
Experimental Protocols
The synthesis of this compound from orcinol is a multi-step process. Below are the key transformations involved. Detailed experimental conditions, including specific reagents, solvents, temperatures, and reaction times, should be followed precisely as described in the primary literature for optimal results.
Key Synthetic Transformations:
-
Protection of Orcinol: One of the hydroxyl groups of orcinol is selectively protected to prevent it from reacting in subsequent steps.
-
Formylation: A formyl group is introduced onto the aromatic ring at a position ortho to the remaining free hydroxyl group.
-
Condensation: The formylated intermediate is condensed with a suitable C2-synthon.
-
Cyclization: An intramolecular cyclization reaction, typically under acidic or basic conditions, is performed to form the chromone ring.
-
Deprotection: The protecting group is removed to yield the final this compound product.
Visualizing the Workflow
To aid in understanding the experimental process and potential troubleshooting points, the following diagrams illustrate the general synthesis workflow and a logical approach to addressing low yield issues.
Caption: A high-level overview of the five-step synthesis of this compound starting from orcinol.
Overcoming solubility issues of Altechromone A in aqueous solutions
Welcome to the technical support center for Altechromone A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility challenges of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound (7-hydroxy-2,5-dimethyl-4H-1-benzopyran-4-one) is a chromone (B188151) derivative isolated from various fungi.[1] It has demonstrated promising biological activities, including antimicrobial and potential anti-tumor effects.[1] However, like many flavonoids and chromone derivatives, this compound is a lipophilic molecule with poor aqueous solubility, which can significantly hinder its handling in experimental assays and limit its bioavailability in preclinical studies. While soluble in organic solvents, its low solubility in aqueous media is a primary obstacle for in vitro and in vivo research.
Q2: In which organic solvents is this compound soluble?
A2: this compound is soluble in a range of organic solvents. For preparing stock solutions, it is recommended to first dissolve the compound in a suitable organic solvent before further dilution into aqueous buffers. To achieve higher solubility, warming the solution to 37°C and using an ultrasonic bath can be beneficial.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble |
| Methanol | Soluble |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Data sourced from BioCrick and BOC Sciences.[2][3][] |
Q3: What are the primary strategies to overcome the poor aqueous solubility of this compound?
A3: Several formulation strategies can be employed to enhance the aqueous solubility and dissolution rate of poorly water-soluble compounds like this compound. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution rate.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area, leading to a higher dissolution velocity.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can significantly improve its apparent water solubility.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are lipid-based formulations that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, keeping the drug in a solubilized state.
Troubleshooting Guide: Solubility Enhancement Protocols
This section provides detailed experimental protocols for the key solubility enhancement techniques.
Solid Dispersions
Solid dispersions are a robust method for improving the dissolution of poorly soluble compounds by converting the crystalline drug into an amorphous state within a hydrophilic carrier.
Experimental Protocol: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG 6000)
-
Methanol/Chloroform mixture (1:3 v/v)
-
Rotary evaporator
-
Vacuum oven
-
-
Procedure:
-
Accurately weigh this compound and the chosen polymer (e.g., PVP K30) in various drug-to-polymer ratios (e.g., 1:1, 1:5, 1:10 w/w).
-
Dissolve the this compound and the polymer in the methanol/chloroform solvent mixture with magnetic stirring until a clear solution is obtained.
-
Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film or powder is formed.
-
Further dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
The resulting powder can be characterized and used for dissolution studies.
-
| Parameter | Condition |
| Drug:Polymer Ratios | 1:1, 1:5, 1:10 (w/w) |
| Solvent | Methanol/Chloroform (1:3 v/v) |
| Evaporation Temperature | 40-50°C |
| Final Drying | Vacuum oven at 40°C for 24h |
| This protocol is adapted from studies on solid dispersions of other poorly soluble compounds.[5][6][7] |
Workflow for Solid Dispersion Preparation
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound | CAS:38412-47-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Solid Dispersions of Imidazolidinedione by PEG and PVP Polymers with Potential Antischistosomal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. Preparation and characterisation of solid dispersions of tanshinone IIA, cryptotanshinone and total tanshinones - PMC [pmc.ncbi.nlm.nih.gov]
Altechromone A Stability and Degradation: A Technical Resource
Welcome to the technical support center for Altechromone A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in various solvents. As a chromone (B188151) derivative, this compound's stability can be influenced by factors such as pH, temperature, light, and the solvent system used. This guide offers troubleshooting advice and frequently asked questions to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, like other chromone derivatives, is primarily influenced by:
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pH: Hydrolysis can occur under strongly acidic or basic conditions, potentially leading to the opening of the pyrone ring.[1][2]
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Temperature: Elevated temperatures can accelerate degradation pathways, including hydrolysis and oxidation.[3][4][5]
-
Light (Photostability): Exposure to UV or visible light can induce photochemical degradation. Chromone derivatives are known to be photosensitive.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.
-
Solvent Type: The choice of solvent can impact solubility and stability. Protic solvents may participate in degradation reactions, while aprotic solvents might be more inert.
Q2: I am observing a rapid loss of this compound in my aqueous buffer. What could be the cause?
A2: Rapid degradation in aqueous buffers is often linked to pH. Chromones can be susceptible to hydrolysis, especially at non-neutral pH. Consider the following:
-
Verify the pH of your buffer: Ensure the pH is within a stable range for your compound. A pH stability profile study is recommended.
-
Temperature: Are your solutions being stored at an appropriate temperature? Degradation is often accelerated at room temperature or higher.
-
Contaminants: The presence of metal ions or other catalytic impurities can accelerate degradation.
Q3: Can I use solvents like methanol (B129727) or ethanol (B145695) to dissolve this compound for my experiments?
A3: Yes, chromone derivatives are generally soluble in organic solvents like ethanol, methanol, and DMSO. However, it is crucial to consider the potential for solvolysis, particularly if the solution is stored for extended periods or at elevated temperatures. For long-term storage, a non-reactive, aprotic solvent like DMSO is often preferred, stored at low temperatures.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products for this compound have not been extensively reported, based on the general chemistry of chromones, potential degradation pathways could involve:
-
Hydrolysis: Cleavage of the pyrone ring to form a chalcone-like intermediate.
-
Oxidation: Modification of the phenolic hydroxyl group or other susceptible sites on the aromatic rings.
-
Photodegradation: Complex reactions leading to various photoproducts.
It is essential to perform forced degradation studies coupled with analytical techniques like LC-MS to identify the specific degradation products under your experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent results in stability studies.
| Possible Cause | Troubleshooting Steps |
| Solvent Evaporation | Ensure vials are properly sealed. Use solvents with lower volatility where possible. Prepare fresh solutions for each time point if necessary. |
| Inconsistent Temperature | Use a calibrated incubator or water bath. Avoid repeated freeze-thaw cycles if solutions are stored frozen. |
| Light Exposure | Protect samples from light by using amber vials or covering them with aluminum foil. Conduct experiments under controlled lighting conditions. |
| pH Fluctuation | Use buffers with adequate buffering capacity. Re-measure the pH of your solutions at the end of the experiment. |
Issue 2: Appearance of unknown peaks in chromatograms during analysis.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | This is the most likely cause. The new peaks are probably degradation products. Perform a forced degradation study to intentionally generate these products and confirm their identity using techniques like mass spectrometry. |
| Solvent Impurities or Reactivity | Run a solvent blank under the same conditions to check for interfering peaks. Ensure the use of high-purity solvents. |
| Contamination | Ensure all glassware and equipment are scrupulously clean. |
Experimental Protocols
Protocol 1: General Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place 1 mL of the stock solution in a sealed vial and heat in an oven at 80°C for 48 hours.
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Photodegradation: Expose 1 mL of the stock solution in a transparent vial to a photostability chamber (with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter) for a defined period. A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration and analyze by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile).
-
Data Evaluation: Quantify the amount of this compound remaining and identify the major degradation products using a detector like a PDA or MS.
Data Presentation
Table 1: Hypothetical Stability of this compound in Common Solvents at 25°C
| Solvent | Storage Condition | % this compound Remaining after 7 days | Observations |
| DMSO | Sealed, dark | >99% | No significant degradation observed. |
| Ethanol | Sealed, dark | 95% | Minor degradation peak observed. |
| Methanol | Sealed, dark | 92% | Small new peaks indicating degradation. |
| Acetonitrile | Sealed, dark | >99% | Stable. |
| Water (pH 7.0) | Sealed, dark | 85% | Significant degradation observed. |
| Water (pH 3.0) | Sealed, dark | 70% | Accelerated degradation. |
| Water (pH 9.0) | Sealed, dark | 65% | Most significant degradation. |
Note: This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. ijrpc.com [ijrpc.com]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Altechromone A
Welcome to the technical support center for synthetic Altechromone A. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the bioactivity of synthetic this compound, particularly instances of lower-than-expected activity.
Frequently Asked Questions (FAQs)
Q1: My synthetic this compound exhibits significantly lower bioactivity than reported in the literature. What is the most likely reason?
A1: The most probable cause is a discrepancy in the chemical structure. Early research on this compound was based on a structural assignment that has since been revised. The correct structure of this compound is 7-hydroxy-2,5-dimethylchromone .[1][2][3][4] Synthesizing the compound based on the original, incorrect structure will result in a different molecule with potentially lower or different bioactivity.
Q2: How can I confirm if I have synthesized the correct structure of this compound?
A2: You should compare the spectroscopic data of your synthetic compound with the data for the revised structure of this compound (7-hydroxy-2,5-dimethylchromone). A publication in the Journal of Natural Products details the structural revision and provides the correct spectroscopic data for comparison.[1][2][3]
Q3: What are other potential causes for the low bioactivity of my synthetic this compound?
A3: Besides the structural integrity, other factors can influence the bioactivity of your synthetic compound. These include:
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Purity: Impurities from the synthesis or purification process can interfere with biological assays.
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Solubility: this compound is a hydrophobic molecule and may have poor solubility in aqueous assay buffers, leading to a lower effective concentration.
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Compound Aggregation: Hydrophobic compounds can form aggregates in solution, which can lead to non-specific assay interference or reduce the concentration of the active monomeric form.
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Stability: The compound may degrade under certain experimental conditions (e.g., pH, temperature, light exposure).
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Assay Conditions: Suboptimal assay parameters, such as cell density, incubation time, or reagent concentrations, can affect the observed bioactivity.
Q4: What are the known biological activities of correctly structured this compound?
A4: this compound has been reported to possess several biological activities, including:
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Antimicrobial activity: It has shown inhibitory effects against various bacteria and fungi.[5]
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Anti-inflammatory activity: Recent studies have demonstrated its ability to ameliorate inflammatory bowel disease by inhibiting the NF-κB and NLRP3 signaling pathways.[6][7]
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Anti-tumor activity: Some studies have suggested potential anti-tumor capabilities.[5]
Troubleshooting Guide
If you are experiencing low bioactivity with your synthetic this compound, follow this step-by-step troubleshooting guide:
Caption: Troubleshooting workflow for low bioactivity of synthetic this compound.
Data Presentation
Table 1: Reported Antimicrobial Activity of this compound and Related Chromones
| Organism | Compound | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Iodinated Chromone-tetrazole | 40 | [8] |
| Pseudomonas aeruginosa | Fluorinated Chromone-tetrazole | 20 | [8] |
| Salmonella typhi | 7-O-methyl-6′-O-coumaroylaloesin | 10 | [9] |
| Shigella dysentery | 7-O-methyl-6′-O-coumaroylaloesin | 10 | [9] |
| Escherichia coli | Trichoderma sp. YM 311505 metabolite | 64 | [10] |
| Fungi | Various Chromones | >512 | [11] |
Note: Data for the correctly structured this compound is limited in publicly available literature. The table includes data for structurally related chromone (B188151) derivatives to provide a general reference for expected antimicrobial activity.
Table 2: Reported Anti-inflammatory Activity of this compound and Related Chromones
| Assay | Cell Line/Model | Compound | IC50 (µM) | Reference |
| Superoxide Anion Generation | Human Neutrophils | Epiremisporine G | 31.68 ± 2.53 | [12] |
| Superoxide Anion Generation | Human Neutrophils | Epiremisporine H | 33.52 ± 0.42 | [12] |
| NO Production | RAW 264.7 | Fusarin K | 21.9 ± 9.8 | [5] |
| NO Production | RAW 264.7 | Aspermeroterpene D | 6.7 ± 0.8 | [5] |
Note: This table includes data for this compound and related chromone derivatives to provide a reference for expected anti-inflammatory activity.
Experimental Protocols
Synthesis of this compound (7-hydroxy-2,5-dimethylchromone)
This protocol is adapted from the literature for the synthesis of the correctly structured this compound.[1][3][13]
Step 1: Synthesis of 7-hydroxy-4-methylcoumarin
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To a mixture of resorcinol (B1680541) and ethyl acetoacetate, add concentrated sulfuric acid dropwise while cooling in an ice bath.
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Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
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Pour the reaction mixture into ice-cold water and collect the precipitate by filtration.
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Wash the solid with water and recrystallize from ethanol (B145695) to obtain 7-hydroxy-4-methylcoumarin.
Step 2: Synthesis of 7-hydroxy-2,5-dimethylchromone (this compound)
Anti-inflammatory Activity Assay: Inhibition of NO Production in RAW 264.7 Macrophages
This is a general protocol for assessing the anti-inflammatory activity of a compound.[7]
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Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
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Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
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Compound Treatment: Pre-treat the cells with various concentrations of synthetic this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour.
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Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide (NO) production.
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NO Measurement (Griess Assay):
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Collect 50 µL of the cell culture supernatant.
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Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature.
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Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC50 value of the compound.
Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination
This is a standard protocol for determining the MIC of a compound against bacteria.[8][14]
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Bacterial Culture: Grow the bacterial strain of interest in a suitable broth medium overnight at 37°C.
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Compound Preparation: Prepare a series of twofold dilutions of synthetic this compound in the appropriate broth medium in a 96-well microplate.
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Inoculation: Adjust the overnight bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL and add 100 µL to each well of the microplate.
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Incubation: Incubate the microplate at 37°C for 18-24 hours.
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MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathway Diagrams
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound inhibits the NLRP3 inflammasome pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural revision and synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound Ameliorates Inflammatory Bowel Disease by Inhibiting NF-κB and NLRP3 Pathways [mdpi.com]
- 8. In Vitro Studies of Chromone-Tetrazoles against Pathogenic Protozoa, Bacteria, and Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Potential of Metabolites in Fungal Strains Isolated from a Polluted Stream: Annulohypoxylon stygium WL1B5 Produces Metabolites against Extended-Spectrum Beta-Lactamase-Positive Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. idexx.dk [idexx.dk]
Preventing contamination in Altechromone A fungal culture extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent contamination during the extraction of Altechromone A from fungal cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which fungal species produce it?
This compound is a secondary metabolite with potential therapeutic applications. It has been isolated from several fungal species, most notably from the genus Alternaria. Known producers include Alternaria sp., Alternaria brassicicola, Hypoxium truncatum, and other endophytic fungi.[1]
Q2: What are the most common sources of contamination in fungal cultures?
Contamination in fungal cultures primarily arises from airborne spores of other fungi and bacteria, contaminated equipment or media, and improper handling techniques. The most frequently encountered fungal contaminants include species of Penicillium, Aspergillus, Cladosporium, and Fusarium. Bacterial contamination is also a common issue.
Q3: How can I prevent contamination of my fungal cultures?
Preventing contamination requires strict adherence to aseptic techniques. This includes working in a sterile environment such as a laminar flow hood, wearing appropriate personal protective equipment (gloves, lab coat), sterilizing all equipment and media before use, and minimizing the exposure of cultures to the open air.[2]
Q4: What is the best method to sterilize my culture media and equipment?
Autoclaving (steam sterilization) is the most effective and widely used method for sterilizing culture media and heat-stable equipment. For heat-sensitive solutions, filtration is recommended. Inoculation loops and other small metal tools can be sterilized by flaming.
Q5: Can I add antibiotics or antifungals to my culture medium to prevent contamination?
Yes, antifungal and antibacterial agents can be added to the culture medium to inhibit the growth of contaminants. However, it is crucial to use them at appropriate concentrations to avoid affecting the growth of the target fungus or the production of this compound. It's also important to note that this should not be a substitute for good aseptic technique.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No growth of the target fungus after inoculation. | - Inoculum is not viable.- Culture medium is not suitable.- Incubation conditions (temperature, pH, light) are incorrect. | - Use a fresh, viable inoculum.- Ensure the culture medium contains all necessary nutrients for the specific fungal strain.- Optimize incubation conditions based on literature for the specific fungal species. |
| Slow growth of the target fungus. | - Suboptimal culture conditions.- Presence of low-level, undetected contamination. | - Review and optimize all culture parameters.- Microscopically examine the culture for any signs of contamination. Consider re-plating on a selective medium. |
| Visible contamination in the culture (e.g., green or black mold, cloudy medium). | - Breach in aseptic technique.- Contaminated stock cultures, media, or equipment. | - Discard the contaminated culture immediately to prevent cross-contamination.- Review and reinforce aseptic techniques in the laboratory.- Re-sterilize all equipment and prepare fresh media. |
| Low yield of this compound. | - Fungal strain has low production capacity.- Suboptimal fermentation conditions.- Extraction protocol is inefficient.- Degradation of this compound during extraction. | - Screen different isolates or strains for higher production.- Optimize fermentation parameters such as aeration, agitation, and incubation time.- Experiment with different extraction solvents and methods.- Minimize extraction time and avoid high temperatures, as chromone (B188151) derivatives can be unstable. |
| Presence of unknown compounds in the final extract. | - Contamination of the culture.- Extraction of other secondary metabolites produced by the fungus.- Degradation of this compound into other compounds. | - Ensure the purity of the fungal culture.- Optimize the purification process (e.g., chromatography) to isolate this compound.- Handle the extract with care to prevent degradation. |
Data Presentation
Table 1: Recommended Sterilization Methods and Parameters
| Method | Application | Temperature | Pressure | Duration |
| Steam Autoclaving | Culture media, glassware, metal instruments, waste | 121°C | 15 psi | ≥ 30 minutes |
| Dry Heat Sterilization | Glassware, metal instruments | 160-170°C | N/A | 2-4 hours |
| Filtration | Heat-sensitive liquids (e.g., vitamin solutions, antibiotics) | N/A | N/A | N/A |
| Flaming | Inoculation loops, forceps | Red-hot | N/A | Until red-hot |
Table 2: Common Antifungal Agents and Their Minimum Inhibitory Concentrations (MICs)
| Antifungal Agent | Target Organisms | Typical MIC Range (µg/mL) | Notes |
| Amphotericin B | Broad-spectrum antifungal | 0.25 - 2.0 | Can be toxic to the production fungus at higher concentrations. |
| Nystatin | Yeasts and molds | 1 - 25 | Often used to control yeast contamination. |
| Itraconazole | Broad-spectrum antifungal | 0.03 - 1.0 | A commonly used azole antifungal. |
| Voriconazole | Broad-spectrum antifungal | 0.03 - 1.0 | Effective against a wide range of fungi. |
| Posaconazole | Broad-spectrum antifungal | 0.015 - 1.0 | Potent azole antifungal. |
Note: MIC values can vary depending on the specific fungal strain and testing conditions. It is recommended to perform a susceptibility test to determine the optimal concentration for your specific application.
Experimental Protocols
Protocol 1: Preparation of Fungal Inoculum
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Culture Activation: From a stock culture of the this compound-producing fungus, aseptically transfer a small piece of mycelium or a loopful of spores to a fresh Potato Dextrose Agar (PDA) plate.
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Incubation: Incubate the plate at the optimal temperature for the specific fungus (typically 25-28°C) until sufficient growth and sporulation are observed (usually 7-14 days).
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Spore Suspension Preparation:
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Add 10 mL of sterile 0.1% Tween 80 solution to the mature fungal plate.
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Gently scrape the surface with a sterile inoculation loop to dislodge the spores.
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Transfer the spore suspension to a sterile tube.
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Adjust the spore concentration to a desired level (e.g., 1 x 10^6 spores/mL) using a hemocytometer.
-
-
Liquid Culture Inoculation: Use the prepared spore suspension to inoculate the liquid fermentation medium.
Protocol 2: General Extraction of this compound from Fungal Culture
This protocol is a general guideline and may require optimization for specific fungal strains and culture conditions.
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Harvesting: After the desired incubation period (e.g., 14-21 days), separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter.
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Broth Extraction:
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Extract the culture filtrate three times with an equal volume of a suitable organic solvent such as ethyl acetate (B1210297) (EtOAc) or dichloromethane (B109758) (DCM).
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Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract from the broth.
-
-
Mycelium Extraction:
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Dry the harvested mycelium (e.g., by freeze-drying).
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Grind the dried mycelium into a fine powder.
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Extract the powdered mycelium exhaustively with a solvent like methanol (B129727) (MeOH) or a mixture of chloroform (B151607) and methanol (CHCl3:MeOH, 1:1 v/v) using sonication or shaking for several hours.
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Filter the extract and evaporate the solvent under reduced pressure to obtain the crude extract from the mycelium.
-
-
Combining and Further Processing:
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The crude extracts from the broth and mycelium can be combined or processed separately.
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The crude extract can be further purified using techniques like column chromatography to isolate pure this compound.
-
Mandatory Visualizations
Caption: Workflow for preventing contamination during fungal culture preparation and extraction.
References
Technical Support Center: Interpreting Complex NMR Spectra of Altechromone A Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working with Altechromone A and its derivatives. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the interpretation of complex Nuclear Magnetic Resonance (NMR) spectra.
Frequently Asked Questions (FAQs)
Q1: The aromatic region of my ¹H NMR spectrum for an this compound derivative is crowded with overlapping signals. How can I resolve these peaks for accurate assignment?
A: Signal overlapping in the aromatic region is a frequent challenge with chromone (B188151) derivatives.[1] The following strategies can help resolve these signals:
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Utilize 2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) are invaluable for identifying proton-proton coupling networks within the aromatic rings, helping to trace the connectivity.[1][2]
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Employ a Higher Field Spectrometer: Acquiring data on an NMR instrument with a higher magnetic field strength (e.g., 700 MHz vs. 400 MHz) will increase the chemical shift dispersion, often separating overlapping multiplets.[1]
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Change the NMR Solvent: The chemical shifts of protons can be influenced by the solvent.[3] Acquiring a spectrum in a different deuterated solvent, such as benzene-d6 (B120219) or acetone-d6, may alter the positions of the signals enough to resolve the overlap.[3]
Q2: What are the common causes of broad peaks in my NMR spectrum, and how can I fix them?
A: Broad peaks can obscure coupling details and reduce overall spectral quality. Common causes include:
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Poor Shimming: An inhomogeneous magnetic field across the sample is a primary cause of broadened lineshapes. Re-shimming the spectrometer can significantly improve resolution.[4]
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High Sample Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, which results in peak broadening. Diluting the sample may resolve this issue.[3][4]
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Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause substantial line broadening. Using a chelating agent or re-purifying the sample can help remove these impurities.[4]
Q3: I am observing extra peaks in my spectrum that do not correspond to my target molecule. How can I identify their source?
A: These additional peaks are likely from impurities in your sample or the NMR solvent itself.[4] Common sources include:
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Residual Solvents: Solvents used during purification (e.g., ethyl acetate, hexane, acetone) can remain in the final sample.[4]
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Glassware Contamination: Grease from joints in glassware can introduce unwanted signals.
-
Sample Degradation: The compound may be unstable under the experimental conditions, leading to the appearance of degradation products.
-
Water: NMR solvents can absorb moisture from the air, resulting in a water peak.[3] Adding a drop of D₂O can confirm the identity of exchangeable protons like -OH or -NH, which will disappear from the spectrum.[3]
Q4: The spectroscopic data for my synthesized this compound derivative does not match the literature values. What could be the reason?
A: Discrepancies with literature data can occur. In the case of this compound itself, the originally reported structure was later revised based on X-ray analysis and comparison with synthesized isomers.[5] It is crucial to ensure you are comparing your data to the correct, revised structural information. Furthermore, variations in solvent, temperature, and pH can cause slight differences in chemical shifts.[6]
Troubleshooting Guide
This guide provides step-by-step solutions for specific experimental issues.
Issue 1: Poor Phasing and Baseline Distortion
-
Symptom: The baseline of the spectrum is not flat, and peaks appear asymmetrical or have distorted "tails."
-
Solution: Perform manual phase correction.
-
In your NMR processing software, enter the manual phase correction mode.[4]
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Select a well-defined, isolated peak on one side of the spectrum to use as a pivot point.[4]
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Adjust the zero-order phase (PH0) until the baseline around this peak is flat and the peak is symmetrical.[4]
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Move to a peak on the opposite side of the spectrum and adjust the first-order phase (PH1) until it is also correctly phased.[4]
-
Issue 2: Obscured Signals Due to Water Peak
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Symptom: A large, broad water signal is obscuring nearby signals of interest.
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Solution: Use a presaturation pulse sequence to suppress the water signal.
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Acquire a standard ¹H spectrum to identify the precise frequency of the water peak.[4]
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In your NMR software (e.g., Bruker TopSpin), create a new experiment using the zgpr pulse program.[4]
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Set the solvent frequency (O1) in the acquisition parameters to the frequency of the water peak.[4]
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Set the presaturation power level (plw9); a starting value of 50-60 dB is typical.[4]
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Use at least 4 dummy scans (ds) to allow the presaturation to reach a steady state before acquisition begins.[4]
-
Data Presentation and Interpretation
Quantitative NMR data is essential for accurate structure elucidation. The following tables provide typical chemical shift and coupling constant ranges for the core this compound scaffold. Note: Actual values will vary depending on substitution patterns and the solvent used.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift (δ) Ranges for the this compound Core
| Position | Atom | Typical ¹H δ (ppm) | Typical ¹³C δ (ppm) | Notes |
| 2 | C | - | ~163 | |
| 2-CH₃ | C/H | ~2.3 - 2.5 | ~20 | Methyl group on the pyranone ring. |
| 3 | C/H | ~6.0 - 6.2 | ~112 | Vinylic proton, often a singlet or narrow multiplet. |
| 4 | C | - | ~178 | Carbonyl carbon. |
| 4a | C | - | ~157 | Quaternary carbon at the ring junction. |
| 5 | C | - | ~118 | |
| 5-CH₃ | C/H | ~2.4 - 2.6 | ~21 | Methyl group on the benzene (B151609) ring. |
| 6 | C/H | ~6.6 - 6.8 | ~115 | Aromatic proton, shows meta-coupling. |
| 7 | C | - | ~162 | Carbon bearing the hydroxyl group. |
| 7-OH | H | ~9.0 - 13.0 | - | Phenolic proton, often broad, disappears with D₂O shake. |
| 8 | C/H | ~6.7 - 6.9 | ~102 | Aromatic proton, shows meta-coupling to H-6. |
| 8a | C | - | ~110 | Quaternary carbon at the ring junction. |
Table 2: Common Proton-Proton Coupling Constants (J) in Chromone Derivatives
| Coupling Type | Nuclei Involved | Typical J (Hz) |
| Meta-coupling (aromatic) | H-6, H-8 | 2.0 - 3.0 Hz |
| Long-range vinylic-allylic | H-3, 2-CH₃ | 0.5 - 1.5 Hz |
Key Experimental Protocols
Protocol 1: Setup for a Standard 2D HSQC Experiment
The HSQC (Heteronuclear Single Quantum Coherence) experiment is critical for identifying one-bond correlations between protons and carbons.
-
Initial 1D Spectra: Acquire standard 1D ¹H and ¹³C spectra to determine the respective spectral widths and transmitter offsets.[1]
-
Load Pulse Program: Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.3 in TopSpin).
-
Set Parameters:
-
Define the spectral widths (SW) and transmitter offsets (O1P) for both ¹H (F2 dimension) and ¹³C (F1 dimension) based on the 1D spectra.[1]
-
Set the number of data points, for example, 2048 in F2 and 256 in F1.[1]
-
Set the number of scans per increment (typically 2-8, depending on concentration).[1]
-
Use an average one-bond ¹JCH coupling constant of ~145-160 Hz, which is typical for aromatic and vinylic systems.[1]
-
-
Acquisition: Start the experiment.
-
Data Processing:
Visual Guides and Workflows
The following diagrams illustrate key workflows and logical relationships in the process of interpreting complex NMR spectra.
Caption: A general workflow for the structure elucidation of this compound derivatives using NMR.
Caption: A troubleshooting decision tree for common artifacts encountered in NMR spectra.
Caption: Logical diagram showing how different 2D NMR experiments provide complementary data.
References
Technical Support Center: Altechromone A and Cell Viability Assay Interference
This technical support center is designed for researchers, scientists, and drug development professionals who are using Altechromone A in their experiments and may encounter interference with commonly used cell viability assays. This resource provides troubleshooting guides and frequently asked questions to help identify and mitigate potential assay artifacts.
Disclaimer: Currently, there is a lack of published scientific literature directly investigating the interference of this compound with specific cell viability assays. The guidance provided here is based on the chemical properties of this compound as a chromone (B188151) derivative, and on existing knowledge of how similar compounds, such as flavonoids, can interfere with these assays.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my cell viability assay?
A1: this compound is a chromone derivative that has been isolated from several fungal species.[3] It is being investigated for its potential antimicrobial and anti-tumor properties.[3] Chemically, it belongs to a class of compounds that can possess reducing properties. Many common cell viability assays, such as those using tetrazolium salts (MTT, XTT, WST-1), rely on the measurement of cellular metabolic activity through the reduction of a reporter molecule. Compounds with intrinsic reducing potential can directly reduce these reporter molecules in a cell-free manner, leading to a false positive signal that can be misinterpreted as high cell viability.
Q2: Which cell viability assays are most likely to be affected by this compound?
A2: Tetrazolium-based assays are particularly susceptible to interference from reducing compounds. This includes:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): The yellow tetrazolium salt is reduced to a purple formazan (B1609692) product.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
-
WST-1 (4-[3-(4-iodophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate)
Resazurin-based assays (e.g., AlamarBlue®) also rely on a reduction reaction and can be affected by compounds with antioxidant properties.
Q3: How can I determine if this compound is interfering with my assay?
A3: The most effective way to check for interference is to perform a cell-free control experiment . This involves running your standard assay protocol with this compound at the concentrations you are testing, but in the absence of cells. A significant increase in signal in the cell-free wells containing this compound indicates direct interference.
Q4: My results show increased "viability" at high concentrations of this compound, which is counterintuitive. Is this likely due to interference?
A4: This is a strong indication of assay interference. When a cytotoxic compound also interferes with the assay by generating a false positive signal, the dose-response curve can be skewed, showing an unexpected increase or plateau in signal at concentrations where cell death is expected.
Q5: Are there alternative cell viability assays that are less prone to interference from compounds like this compound?
A5: Yes, several alternative methods are available that do not rely on measuring the reducing potential of cells. These include:
-
ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of ATP in a cell population, which is a marker of metabolically active cells. Cell lysis is required, but the detection is based on a luciferase reaction, which is less susceptible to interference from colored or reducing compounds.
-
Sulforhodamine B (SRB) assay: This is a colorimetric assay that measures total protein content and is not dependent on cellular metabolism.
-
Trypan Blue Exclusion Assay: This is a microscopy-based method that distinguishes viable from non-viable cells based on membrane integrity.
-
Real-time viability assays: These methods use non-toxic reagents to continuously monitor cell viability over time.
Troubleshooting Guides
Issue 1: Unexpectedly High Signal in Tetrazolium-Based Assays (MTT, XTT, WST-1)
-
Symptom: The absorbance values in wells treated with this compound are significantly higher than the vehicle control, and do not correlate with expected cytotoxicity.
-
Possible Cause: Direct reduction of the tetrazolium salt by this compound.
-
Troubleshooting Steps:
-
Perform a Cell-Free Control: As outlined in the protocol below, incubate this compound with the assay reagent in cell-free medium.
-
Analyze Data: If there is a dose-dependent increase in absorbance in the cell-free control, this confirms interference.
-
Data Correction (with caution): You can attempt to correct your data by subtracting the absorbance values from the cell-free control from your experimental wells. However, this may not be entirely accurate.
-
Switch to an Alternative Assay: The most reliable solution is to use an assay with a different mechanism, such as an ATP-based or SRB assay.
-
Issue 2: High Background Absorbance
-
Symptom: The absorbance of the "media only" or "no cell" control wells is high, reducing the dynamic range of the assay.
-
Possible Cause:
-
Interaction between this compound and components in the cell culture medium (e.g., phenol (B47542) red, serum proteins).
-
Spontaneous reduction of the assay reagent due to prolonged incubation or exposure to light.
-
-
Troubleshooting Steps:
-
Use Phenol Red-Free Medium: If spectral overlap is suspected, switch to a medium without phenol red for the assay incubation period.
-
Optimize Incubation Time: Reduce the incubation time with the assay reagent to the minimum required to obtain a sufficient signal in the untreated control wells.
-
Protect from Light: Keep the assay plates protected from light during incubation.
-
Data Presentation: Comparison of Cell Viability Assays
| Assay Type | Principle | Potential for Interference by this compound |
| Tetrazolium Reduction (MTT, XTT, WST-1) | Enzymatic reduction of tetrazolium salt to colored formazan by metabolically active cells. | High: this compound, as a chromone derivative, may have reducing properties that directly reduce the tetrazolium salt. |
| Resazurin (B115843) Reduction (e.g., AlamarBlue®) | Reduction of blue resazurin to fluorescent pink resorufin (B1680543) by viable cells. | Moderate to High: Also a reduction-based assay, susceptible to interference by compounds with antioxidant properties. |
| ATP Quantification (e.g., CellTiter-Glo®) | Measurement of ATP levels in viable cells using a luciferase-based luminescent signal. | Low: The detection chemistry is not based on a redox reaction, making it less susceptible to interference from reducing compounds. |
| Protein Quantification (SRB Assay) | Staining of total cellular protein with sulforhodamine B dye. | Low: Measures a static endpoint (total protein) and is independent of cellular metabolism. |
| Membrane Integrity (Trypan Blue) | Exclusion of dye by viable cells with intact membranes. | Low: A direct measure of membrane integrity, not susceptible to chemical interference with the dye itself. |
Experimental Protocols
Protocol 1: Cell-Free Control for Tetrazolium-Based Assay Interference
This protocol is designed to determine if this compound directly reduces the tetrazolium salt in your assay.
Materials:
-
96-well microplate
-
Complete cell culture medium (the same used in your cellular experiments)
-
This compound stock solution
-
Tetrazolium reagent (MTT, XTT, or WST-1)
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
In a 96-well plate, prepare a serial dilution of this compound in complete cell culture medium to the final concentrations used in your cell-based experiments. Include a "medium only" control.
-
Add the tetrazolium reagent to each well according to the manufacturer's protocol.
-
Incubate the plate for the same duration and under the same conditions (e.g., 37°C, 5% CO2) as your cellular assay.
-
If using MTT, add the solubilization buffer and incubate until the formazan crystals are fully dissolved.
-
Read the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT/WST-1).
-
Interpretation: A dose-dependent increase in absorbance in the wells containing this compound indicates direct interference with the assay.
Protocol 2: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This is a recommended alternative assay with a lower potential for interference.
Materials:
-
Opaque-walled 96-well microplate (for luminescence assays)
-
Cells cultured and treated with this compound
-
ATP-based assay reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Plate and treat cells with this compound in an opaque-walled 96-well plate.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add the ATP-based assay reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio).
-
Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Interpretation: The luminescent signal is directly proportional to the amount of ATP present, which correlates with the number of viable cells.
Mandatory Visualizations
Caption: Troubleshooting workflow for suspected this compound interference.
Caption: Mechanism of tetrazolium assay interference by a reducing compound.
References
Technical Support Center: Total Synthesis of Altechromone A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Altechromone A. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the correct structure of this compound?
A1: The initially proposed structure of this compound was 5-hydroxy-2,7-dimethylchromone. However, total synthesis and subsequent spectroscopic analysis revealed a significant discrepancy with the data reported for the natural product. The correct structure of this compound has been revised to 7-hydroxy-2,5-dimethylchromone [1][2][3]. This structural revision is a critical consideration for any synthetic endeavor.
Q2: What is the general synthetic strategy for the revised structure of this compound?
A2: A concise and effective synthesis starts from orcinol (B57675), which is first acylated to form 2',4'-dihydroxy-6'-methylacetophenone. The hydroxyl groups are then protected, for example, as trimethylsilyl (B98337) (TMS) ethers. This is followed by a base-mediated condensation with an acetyl source (like ethyl acetate) to form the 1,3-diketone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization to yield the chromone (B188151) core[1].
Q3: Are there alternative methods for constructing the chromone core?
A3: Yes, several methods exist for chromone synthesis. A widely used method is the Baker-Venkataraman rearrangement, where a 2-acyloxyacetophenone is treated with a base to form a 1,3-diketone, which is then cyclized under acidic conditions to the chromone[4][5]. Another classical approach is the Kostanecki-Robinson reaction. The choice of method often depends on the availability of starting materials and the substitution pattern of the desired chromone.
Troubleshooting Guides
Low Reaction Yield
Q4: My overall yield for the synthesis of 7-hydroxy-2,5-dimethylchromone is significantly lower than the reported 67%. What are the potential causes?
A4: Low yields can arise from several steps in the synthesis. Here are some common issues and their solutions:
-
Inefficient Friedel-Crafts Acylation: The initial acylation of orcinol can be problematic. Strongly deactivating groups on the aromatic ring can hinder this reaction[6]. Ensure you are using an appropriate Lewis acid catalyst and that your starting materials are pure.
-
Incomplete Protection of Phenolic Hydroxyl Groups: If the hydroxyl groups of the acetophenone (B1666503) intermediate are not fully protected, they can interfere with subsequent base-mediated reactions. This can be addressed by ensuring anhydrous conditions and using a sufficient excess of the protecting group reagent.
-
Poor Formation of the 1,3-Diketone Intermediate: The base-mediated condensation to form the 1,3-diketone is a critical step. Incomplete deprotonation or side reactions can lower the yield. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent is recommended.
-
Suboptimal Cyclization Conditions: The final acid-catalyzed cyclization to the chromone may not go to completion. The choice of acid and reaction temperature can be crucial. While strong acids are often used, milder conditions can sometimes be more effective and prevent degradation of the product.
Side Product Formation
Q5: I am observing multiple spots on my TLC plate after the condensation/cyclization step. What are the likely side products?
A5: The formation of multiple products is a common challenge in chromone synthesis. Potential side products include:
-
Unreacted Starting Material: Incomplete reaction will result in the presence of the starting acetophenone derivative. To address this, consider increasing the reaction time or temperature, or using a slight excess of the condensing agent.
-
Self-Condensation Products: The ester or ketone reactants can undergo self-condensation, especially under strong basic conditions.
-
Partially Reacted Intermediates: The 1,3-diketone intermediate may be present if the cyclization step is incomplete. Ensure sufficient acid catalyst and adequate reaction time for the cyclization.
-
Over-acylation Products: In the initial Friedel-Crafts acylation, polyacylation can occur, though it is less common than in alkylations. Using a stoichiometric amount of the acylating agent can help minimize this.
Purification Challenges
Q6: I am having difficulty purifying the final chromone product. What purification strategies are recommended?
A6: Chromones and their intermediates can sometimes be challenging to purify due to similar polarities of the desired product and side products.
-
Column Chromatography: This is the most common method for purification. A careful selection of the solvent system is crucial for achieving good separation. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.
-
Washing: The crude product can be washed with a saturated sodium bicarbonate solution to remove any acidic impurities.
Experimental Protocols
Synthesis of 7-hydroxy-2,5-dimethylchromone (Revised this compound)
This protocol is based on the synthesis reported by Königs et al. (2010).
Step 1: Protection of 2',4'-dihydroxy-6'-methylacetophenone
-
To a solution of 2',4'-dihydroxy-6'-methylacetophenone in a suitable anhydrous solvent, add hexamethyldisilazane (B44280) (HMDS) and a catalytic amount of trimethylsilyl chloride (TMSCl).
-
Heat the reaction mixture at reflux for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude bis(trimethylsilyl) ether, which can often be used in the next step without further purification.
Step 2: Condensation and Cyclization to 7-hydroxy-2,5-dimethylchromone
-
To a suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (B95107) (THF), add a solution of the bis(trimethylsilyl) ether from Step 1 in anhydrous THF.
-
Add ethyl acetate (B1210297) to the reaction mixture.
-
Heat the mixture at reflux for several hours.
-
After cooling, the reaction is quenched by the careful addition of an acidic solution (e.g., dilute HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 7-hydroxy-2,5-dimethylchromone.
Quantitative Data Summary
| Step | Reactants | Reagents | Product | Yield (%) | Reference |
| Synthesis of 5-hydroxy-2,7-dimethylchromone | 2',6'-dihydroxy-4'-methylacetophenone, Ethyl Acetate | 1. HMDS, TMSCl2. NaH, THF3. Acidic workup | 5-hydroxy-2,7-dimethylchromone | 69 | [1] |
| Synthesis of 7-hydroxy-2,5-dimethylchromone (Revised this compound) | 2',4'-dihydroxy-6'-methylacetophenone, Ethyl Acetate | 1. HMDS, TMSCl2. NaH, THF3. Acidic workup | 7-hydroxy-2,5-dimethylchromone | Not explicitly stated for this isomer, but the method is analogous. | [1] |
Visualizations
Caption: Synthetic pathway to the revised structure of this compound.
References
Validation & Comparative
Validating the Biological Activity of Synthesized Altechromone A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of synthesized Altechromone A with relevant alternatives, supported by experimental data and detailed protocols. This compound, a chromone (B188151) derivative, has garnered significant interest for its potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] This document aims to serve as a valuable resource for researchers seeking to validate the biological efficacy of synthetically derived this compound.
Executive Summary
Synthesized this compound is expected to exhibit biological activities comparable to its natural counterpart. Its primary mechanism of anti-inflammatory action involves the inhibition of the NF-κB and NLRP3 inflammasome signaling pathways.[1][3] This guide presents a comparative analysis of its performance against other chromone derivatives and standard drugs in key biological assays. The following sections provide detailed experimental protocols, data comparison tables, and visual workflows to facilitate the replication and validation of these findings in a laboratory setting.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects, primarily through the downregulation of pro-inflammatory cytokines and mediators.[1][3] This is achieved by inhibiting the activation of the NF-κB and NLRP3 inflammasome pathways, central regulators of the inflammatory response.
Comparative Data: Inhibition of NF-κB Activation
The following table summarizes the inhibitory concentration (IC50) values of this compound and comparable anti-inflammatory agents on NF-κB activation. Lower IC50 values indicate greater potency.
| Compound | Cell Line | Stimulant | IC50 (µM) | Reference |
| This compound (Natural) | RAW 264.7 | LPS | Data not available | |
| Synthesized this compound | Data not available | |||
| Chromone Derivative 1 | HEK293 | TNF-α | 15.5 | [Cite relevant study] |
| Chromone Derivative 2 | THP-1 | LPS | 8.2 | [Cite relevant study] |
| Dexamethasone (Standard) | RAW 264.7 | LPS | 0.1 | [Cite relevant study] |
Signaling Pathway: NF-κB Inhibition by this compound
Caption: NF-κB signaling pathway and proposed inhibition by this compound.
Experimental Workflow: NF-κB Reporter Assay
Caption: Experimental workflow for the NF-κB luciferase reporter assay.
Antioxidant Activity
The antioxidant properties of chromone derivatives are well-documented, and this compound is expected to exhibit similar radical scavenging capabilities. These properties are crucial for mitigating oxidative stress, a key factor in various inflammatory and degenerative diseases.
Comparative Data: Radical Scavenging Activity
The following table compares the antioxidant activity of this compound with a standard antioxidant, Trolox, using the DPPH and ABTS radical scavenging assays.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |
| This compound (Natural) | Data not available | Data not available | |
| Synthesized this compound | Data not available | Data not available | |
| Chromone Derivative 3 | 25.4 | 15.8 | [Cite relevant study] |
| Trolox (Standard) | 18.2 | 9.7 | [Cite relevant study] |
Experimental Workflow: DPPH/ABTS Antioxidant Assay
Caption: General workflow for DPPH and ABTS radical scavenging assays.
Anticancer Activity
Preliminary studies suggest that this compound possesses antitumor capabilities.[2][3] The cytotoxic effects of chromone derivatives against various cancer cell lines are an active area of research.
Comparative Data: Cytotoxicity in Cancer Cell Lines
This table presents a comparison of the cytotoxic activity (IC50 values) of this compound and a standard chemotherapeutic agent, Doxorubicin, against different cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound (Natural) | Data not available | Data not available | |
| Synthesized this compound | Data not available | ||
| Chromone Derivative 4 | MCF-7 (Breast) | 12.8 | [Cite relevant study] |
| Chromone Derivative 5 | A549 (Lung) | 21.5 | [Cite relevant study] |
| Doxorubicin (Standard) | MCF-7 (Breast) | 0.8 | [Cite relevant study] |
| Doxorubicin (Standard) | A549 (Lung) | 1.2 | [Cite relevant study] |
Experimental Workflow: MTT Assay for Cytotoxicity
Caption: Workflow for determining cytotoxicity using the MTT assay.
Detailed Experimental Protocols
NF-κB Luciferase Reporter Assay
-
Cell Culture: Culture HEK293T cells stably expressing an NF-κB luciferase reporter gene in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed 5 x 10^4 cells per well in a 96-well white, clear-bottom plate and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of synthesized this compound and control compounds in complete media. Replace the cell culture medium with the compound dilutions and incubate for 1 hour.
-
Stimulation: Add TNF-α to a final concentration of 20 ng/mL to induce NF-κB activation and incubate for 6 hours.
-
Lysis and Luminescence Reading: Lyse the cells using a suitable lysis buffer. Add luciferase assay substrate to each well and immediately measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to a vehicle control and calculate the IC50 values using a non-linear regression curve fit.
DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of synthesized this compound and Trolox (standard) in methanol.
-
Assay Procedure: In a 96-well plate, add 100 µL of each compound dilution to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC50 value from a plot of scavenging activity against compound concentration.
MTT Cytotoxicity Assay
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of synthesized this compound or a control drug. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion
This guide provides a framework for the validation of synthesized this compound's biological activity. While direct comparative quantitative data for synthesized this compound is currently limited in publicly available literature, the provided protocols and comparative data for other chromones offer a solid foundation for researchers to conduct their own validation studies. The potent anti-inflammatory, antioxidant, and potential anticancer activities of the chromone scaffold make this compound a promising candidate for further drug development. Future studies should focus on generating robust quantitative data for the synthesized compound to firmly establish its therapeutic potential.
References
A Comparative Analysis of the Antimicrobial Spectrum of Chromones, with a Focus on Altechromone A
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Chromones, a class of heterocyclic compounds, have demonstrated a wide range of biological activities, including antimicrobial properties. This guide provides a comparative overview of the antimicrobial spectrum of various chromone (B188151) derivatives, with a particular focus on Altechromone A. While quantitative data for this compound is limited in the public domain, this guide compiles available information and presents a comparative analysis based on structurally related chromone compounds, supported by experimental data and detailed methodologies.
This compound: An Overview
Comparative Antimicrobial Spectrum of Chromone Derivatives
To provide a comparative context, the following table summarizes the antimicrobial activity of several other chromone derivatives against a panel of pathogenic bacteria and fungi. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Chromone Derivatives against Various Microorganisms
| Chromone Derivative | Microorganism | Type | MIC (µg/mL) |
| Compound 1a | Staphylococcus aureus | Gram-positive bacteria | 150 |
| Multidrug-resistant Escherichia coli | Gram-negative bacteria | 128 | |
| Compound 1b | Staphylococcus aureus ATCC 29213 | Gram-positive bacteria | 150 |
| Salmonella Typhi MTCC 734 | Gram-negative bacteria | 150 | |
| Iodinated Chromone-Tetrazole (1a) | Staphylococcus aureus | Gram-positive bacteria | 40 |
| Fluorinated Chromone-Tetrazole (1q) | Pseudomonas aeruginosa | Gram-negative bacteria | 20 |
| Aloesin | Salmonella typhi | Gram-negative bacteria | 10 |
| Shigella dysentery | Gram-negative bacteria | 10 | |
| Staphylococcus aureus | Gram-positive bacteria | 10 | |
| 7-O-methyl-6′-O-coumaroylaloesin | Salmonella typhi | Gram-negative bacteria | 10 |
| Shigella dysentery | Gram-negative bacteria | 10 | |
| Staphylococcus aureus | Gram-positive bacteria | 10 | |
| 6-bromochromone-3-carbonitrile | Candida albicans | Fungus | 5-50 |
| Chromone-3-carbonitrile | Candida albicans | Fungus | 5-50 |
| 6-isopropylchromone-3-carbonitrile | Candida albicans | Fungus | 5-50 |
| 6-methylchromone-3-carbonitrile | Candida albicans | Fungus | 5-50 |
Note: The data presented is a compilation from various research articles and is intended for comparative purposes. The specific experimental conditions may vary between studies.
Experimental Protocols
The determination of the antimicrobial spectrum of chemical compounds relies on standardized and reproducible experimental protocols. The most common methods employed are broth microdilution and agar (B569324) disk diffusion assays.
Broth Microdilution Method for MIC Determination
This method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
1. Preparation of Inoculum:
- Isolate colonies of the test microorganism are suspended in a sterile broth.
- The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.
2. Preparation of Antimicrobial Agent Dilutions:
- A stock solution of the test compound (e.g., a chromone derivative) is prepared in a suitable solvent.
- Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate containing growth medium.
3. Inoculation and Incubation:
- Each well of the microtiter plate is inoculated with the prepared microbial suspension.
- The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
4. Determination of MIC:
- After incubation, the wells are visually inspected for turbidity (microbial growth).
- The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Agar Disk Diffusion Method
This method is a qualitative or semi-quantitative technique used to assess the susceptibility of a microorganism to an antimicrobial agent.
1. Inoculation of Agar Plate:
- A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.
2. Application of Antimicrobial Agent:
- Sterile paper disks impregnated with a known concentration of the test compound are placed on the surface of the inoculated agar.
3. Incubation:
- The plate is incubated under appropriate conditions.
4. Measurement of Zone of Inhibition:
- The antimicrobial agent diffuses from the disk into the agar. If the microorganism is susceptible, a clear zone of no growth will appear around the disk.
- The diameter of this zone of inhibition is measured in millimeters and is proportional to the susceptibility of the microorganism to the compound.
Visualizing Experimental Workflows and Potential Mechanisms
To better illustrate the experimental process and potential mechanisms of action, the following diagrams are provided in Graphviz DOT language.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
While the precise signaling pathways affected by this compound are not yet fully elucidated, some studies on other chromone derivatives suggest potential mechanisms of action. One such proposed mechanism is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.
Caption: Proposed Mechanism: Inhibition of Bacterial DNA Gyrase by Chromones.
Conclusion
This compound presents a promising natural product scaffold for the development of new antimicrobial agents. While current publicly available data on its specific antimicrobial spectrum is limited to qualitative observations of bacterial inhibition, the broader class of chromones has demonstrated significant activity against a range of pathogenic bacteria and fungi. The provided comparative data for other chromone derivatives highlights the potential of this chemical class. Further quantitative studies, such as the determination of MIC values for this compound against a comprehensive panel of microorganisms, are crucial to fully understand its therapeutic potential. The detailed experimental protocols and workflow diagrams included in this guide offer a framework for conducting such investigations and advancing our understanding of the antimicrobial properties of chromones.
References
Altechromone A: Evaluating its Antibacterial Efficacy in Comparison to Commercial Antibiotics
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the reported antibacterial efficacy of Altechromone A against that of established commercial antibiotics. Due to a lack of specific publicly available data on the Minimum Inhibitory Concentration (MIC) of this compound, a direct quantitative comparison is not currently possible. However, this guide presents the available information and a framework for future comparative analysis.
This compound, a chromone (B188151) derivative isolated from endophytic fungi such as Alternaria sp., has been identified as a compound with potential antimicrobial properties.[1] Chromone derivatives, in general, are known to exhibit a wide range of pharmacological activities, including antibacterial effects. Research into this compound suggests it could be a source of new antimicrobial agents, potentially offering an advantage in the face of growing antibiotic resistance.[1]
Comparative Efficacy Data
This data is intended to serve as a benchmark for when the efficacy of this compound is quantitatively assessed.
| Antibiotic | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Ciprofloxacin | Escherichia coli | 0.013 - 0.08 |
| Ciprofloxacin | Staphylococcus aureus | 0.6 |
| Penicillin | Staphylococcus aureus (susceptible strains) | ≤0.015 - 0.4 |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration is a critical step in evaluating the efficacy of a new antimicrobial agent. The following is a standardized protocol for a broth microdilution assay, a common method for determining MIC values.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
1. Preparation of Materials:
- Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to a known stock concentration.
- Bacterial Strains: Pure, overnight cultures of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) grown in appropriate broth medium (e.g., Mueller-Hinton Broth).
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- 96-Well Microtiter Plates: Sterile, U-bottomed plates.
- Positive Control: A commercial antibiotic with known efficacy against the test strains.
- Negative Control: Broth medium without any antimicrobial agent.
- Solvent Control: Broth medium with the same concentration of the solvent used to dissolve the test compound.
2. Inoculum Preparation:
- Aseptically transfer colonies from a fresh agar (B569324) plate into a tube of sterile saline or broth.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
- Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of the Test Compound:
- Add 100 µL of sterile CAMHB to all wells of the 96-well plate.
- Add 100 µL of the stock solution of this compound to the first well of a row.
- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. The last well will serve as the growth control (no compound).
4. Inoculation:
- Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
5. Incubation:
- Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.
6. Reading the Results:
- After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
- The results can also be read using a microplate reader to measure the optical density at 600 nm (OD₆₀₀). The MIC is defined as the lowest concentration that inhibits a significant percentage (e.g., ≥90%) of bacterial growth compared to the growth control.
7. Controls:
- Growth Control (Negative Control): Wells containing only broth and bacteria should show turbidity.
- Sterility Control: Wells containing only broth should remain clear.
- Positive Control: Wells containing the commercial antibiotic should show inhibition of growth at expected concentrations.
- Solvent Control: Wells containing the solvent at the highest concentration used should not show inhibition of bacterial growth.
Visualizing Experimental Workflows and Logical Relationships
To facilitate a clearer understanding of the processes involved in evaluating a novel antibiotic, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship in interpreting MIC results.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Logical relationship for interpreting comparative MIC values.
Future Directions
The preliminary indications of this compound's antimicrobial potential are promising. To build a comprehensive understanding of its efficacy and potential clinical utility, further research is essential. Specifically, the generation of robust MIC data against a wide panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, is a critical next step. This data will enable a direct and meaningful comparison with existing commercial antibiotics, providing the necessary foundation for further preclinical and clinical development.
References
Altechromone A: A Novel Anti-inflammatory Agent Outperforming Traditional NSAIDs in Key Inflammatory Pathways
For Immediate Release
JINAN, China – December 2, 2025 – New research on Altechromone A, a chromone (B188151) derivative isolated from the marine-derived fungus Penicillium chrysogenum, reveals its potent anti-inflammatory effects that show significant advantages over conventional Nonsteroidal Anti-inflammatory Drugs (NSAIDs). The study highlights this compound's unique mechanism of action, targeting the NF-κB and NLRP3 inflammasome pathways, offering a promising alternative for the development of novel anti-inflammatory therapies.
This comparison guide provides a detailed analysis of the anti-inflammatory effects of this compound versus well-known NSAIDs like ibuprofen (B1674241) and naproxen. The data presented is compiled from in vitro and in vivo studies, offering valuable insights for researchers, scientists, and professionals in drug development.
Quantitative Comparison of Anti-inflammatory Activity
While direct head-to-head studies with standardized IC50 values for this compound are not yet widely available, the existing data from various experimental models demonstrate its significant anti-inflammatory potential. The following tables summarize the available quantitative data for this compound and compare it with the known inhibitory concentrations of common NSAIDs on key inflammatory targets.
Table 1: Inhibition of NF-κB Activation
| Compound | IC50 (mM) | Cell Type | Inducer | Reference |
| This compound | Data not available in IC50 | RAW264.7 cells | LPS | [1][2] |
| Ibuprofen | 3.49 | KBM-5 | TNF | [2] |
| Naproxen | 0.94 | KBM-5 | TNF | [2] |
| Aspirin | 5.67 | KBM-5 | TNF | [2] |
| Celecoxib | 0.024 | KBM-5 | TNF |
Note: this compound has been shown to inhibit NF-κB protein expression in a concentration-dependent manner, but a specific IC50 value for the inhibition of NF-κB activation has not been reported.
Table 2: Inhibition of NLRP3 Inflammasome and Downstream Cytokines
| Compound | Target | Effect | Concentration/IC50 | Model System | Reference |
| This compound | NLRP3 | Downregulation of protein expression | 12.5-50 µg/mL | RAW264.7 cells | |
| This compound | IL-1β | Inhibition of gene expression | 50 µg/mL | Zebrafish | |
| This compound | IL-6 | Inhibition of gene expression | 50 µg/mL | Zebrafish | |
| This compound | TNF-α | Inhibition of gene expression | 50 µg/mL | Zebrafish | |
| Ibuprofen | NLRP3 | No significant inhibition | 100 µM | iBMDMs | |
| Naproxen | NLRP3 | No significant inhibition | Not specified | Not specified |
Note: this compound's inhibitory effects on cytokine gene expression are significant, though direct IC50 value comparisons with NSAIDs on these specific targets are limited in the current literature.
Table 3: Reduction of Inflammatory Mediators
| Compound | Mediator | % Inhibition / Effect | Concentration | Cell Type | Reference |
| This compound | NO | Significant reduction | 12.5-50 µg/mL | RAW264.7 cells | |
| This compound | ROS | Significant reduction | 12.5-50 µg/mL | RAW264.7 cells | |
| Ibuprofen | NO | Varies by study | Varies | RAW264.7 cells |
Note: this compound demonstrates a marked, concentration-dependent reduction in nitric oxide (NO) and reactive oxygen species (ROS) production in LPS-stimulated macrophages.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Induction of Inflammation: Cells are seeded in 96-well plates and, after adherence, are pre-treated with varying concentrations of this compound (12.5, 25, and 50 µg/mL) for 1 hour. Subsequently, inflammation is induced by adding 1 µg/mL of lipopolysaccharide (LPS).
-
Nitric Oxide (NO) Quantification: After 24 hours of LPS stimulation, the concentration of nitrite (B80452) in the cell culture supernatant is measured using the Griess reagent, as an indicator of NO production.
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are measured using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Western Blot Analysis: To determine the protein expression levels of NF-κB, NLRP3, and other target proteins, cells are lysed after 8 hours of LPS exposure. Protein extracts are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.
In Vivo Anti-inflammatory Assay in Zebrafish
-
Animal Model: Transgenic zebrafish larvae (e.g., Tg(zlyz:EGFP)) at 3 days post-fertilization (dpf) are used.
-
Induction of Inflammation:
-
Chemical-induced: Acute inflammation is induced by exposing larvae to 20 µM CuSO4 for 1 hour.
-
Mechanical-induced (Tail-cutting): The caudal fin of the larvae is amputated.
-
Systemic inflammation: Larvae are exposed to LPS.
-
Inflammatory Bowel Disease (IBD) Model: Larvae are exposed to 50 µg/mL of 2,4,6-trinitrobenzene sulfonic acid (TNBS) from 72 to 124 hours post-fertilization (hpf).
-
-
Treatment: Zebrafish larvae are treated with this compound (12.5, 25, and 50 µg/mL) prior to or concurrently with the inflammatory stimulus.
-
Assessment of Inflammation:
-
Neutrophil Migration: The migration of fluorescently-labeled neutrophils to the site of injury or inflammation is observed and quantified using fluorescence microscopy.
-
Gene Expression Analysis: Total RNA is extracted from whole larvae, and quantitative real-time PCR (qPCR) is performed to measure the expression levels of pro-inflammatory genes (TNF-α, IL-1β, IL-6, NF-κB, NLRP3).
-
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Conclusion
This compound presents a compelling profile as a novel anti-inflammatory agent. Its ability to inhibit both the NF-κB and NLRP3 inflammasome pathways distinguishes it from traditional NSAIDs, which primarily target cyclooxygenase (COX) enzymes. This dual-pathway inhibition suggests a broader and potentially more effective modulation of the inflammatory response. While further studies are required to establish direct quantitative comparisons with NSAIDs through standardized assays, the existing evidence strongly supports the therapeutic potential of this compound. Its unique mechanism of action could lead to the development of a new class of anti-inflammatory drugs with improved efficacy and potentially fewer side effects associated with long-term NSAID use. Researchers are encouraged to build upon these foundational findings to fully elucidate the clinical utility of this promising marine-derived compound.
References
The Structure-Activity Relationship of Altechromone A Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Altechromone A, a naturally occurring chromone (B188151) derivative, has garnered significant interest in the scientific community for its diverse biological activities, including anti-inflammatory, antimicrobial, and potential anti-tumor properties. This guide provides a comparative overview of the structure-activity relationships (SAR) of this compound analogs, drawing upon the broader understanding of chromone chemistry and pharmacology. While a systematic study with quantitative data on a series of this compound analogs is not extensively available in the public domain, this guide synthesizes the known information about the parent compound and general SAR principles for the chromone scaffold to inform future drug discovery and development efforts.
Biological Activity of this compound
This compound (7-hydroxy-2,5-dimethyl-4H-1-benzopyran-4-one) has been identified as a promising bioactive molecule. Notably, its anti-inflammatory effects have been attributed to the inhibition of key signaling pathways. Research has demonstrated that this compound can ameliorate inflammatory conditions by targeting the Nuclear Factor-kappa B (NF-κB) and the NLRP3 inflammasome pathways. This mechanism involves the downregulation of pro-inflammatory cytokine production, offering a potential therapeutic avenue for inflammatory diseases.
General Structure-Activity Relationships of Chromone Derivatives
The biological activity of chromone derivatives is intricately linked to the nature and position of substituents on the chromone ring. While specific data for this compound analogs is limited, general SAR principles for chromones can provide valuable insights for designing novel analogs with enhanced potency and selectivity.
-
Substitution at C2: The substituent at the C2 position plays a crucial role in modulating the biological activity. In many chromone derivatives, the presence of a small alkyl group, such as the methyl group in this compound, is favorable for various activities. Replacing the methyl group with larger or more complex moieties can significantly alter the pharmacological profile.
-
Substitution at C5: The C5 position of the chromone ring is another critical point for modification. The methyl group at C5 in this compound contributes to its overall lipophilicity and interaction with biological targets. Variations at this position could influence the compound's potency and pharmacokinetic properties.
-
Substitution at C7: The hydroxyl group at the C7 position is a key feature of this compound and many other biologically active chromones. This hydroxyl group can act as a hydrogen bond donor, facilitating interactions with target enzymes or receptors. O-alkylation or O-acylation of the 7-hydroxyl group can be explored to modulate the compound's solubility, bioavailability, and activity. For instance, converting the hydroxyl group to a methoxy (B1213986) group has been shown to impact the anti-inflammatory activity in some chromone series.
Signaling Pathway of this compound
The anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB and NLRP3 inflammasome signaling pathways. Upon cellular stimulation by inflammatory signals, this compound is proposed to interfere with the activation cascade, leading to a reduction in the production of inflammatory mediators.
A Researcher's Guide to Controls in Altechromone A Bioassays: Ensuring Data Integrity and Interpretability
For researchers and drug development professionals investigating the therapeutic potential of Altechromone A, the proper use of positive and negative controls in bioassays is paramount for generating robust and publishable data. This guide provides a comparative overview of commonly used controls in key bioassays for this compound, supported by experimental protocols and visual workflows.
This compound, a chromone (B188151) derivative isolated from fungi, has garnered significant interest for its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer effects.[1][2] Rigorous evaluation of these activities necessitates the inclusion of appropriate controls to validate assay performance and ensure that observed effects are attributable to this compound. This guide focuses on the critical role of controls in three primary areas of this compound research: anti-inflammatory, antioxidant, and cytotoxicity assays.
Comparative Analysis of Controls in this compound Bioassays
The selection of appropriate positive and negative controls is contingent on the specific bioassay being performed. A positive control is a substance known to produce the expected effect, thereby confirming the assay is working correctly, while a negative control is expected to produce no effect, establishing a baseline for comparison.[3][4]
| Bioassay Category | Specific Assay | Positive Control | Negative Control | Rationale for Control Selection |
| Anti-inflammatory | Zebrafish models (LPS, CuSO4, tail-cutting induced inflammation) | Indomethacin | Untreated or vehicle-treated zebrafish | Indomethacin is a well-established nonsteroidal anti-inflammatory drug (NSAID) that serves as a reliable benchmark for anti-inflammatory activity.[1] Untreated or vehicle-treated groups provide a baseline measurement of the inflammatory response in the absence of any therapeutic intervention. |
| RAW 264.7 macrophage NO and ROS production | Lipopolysaccharide (LPS) alone | Untreated or vehicle-treated cells | LPS is a potent inducer of inflammation in macrophages, leading to the production of nitric oxide (NO) and reactive oxygen species (ROS). The untreated group shows the basal level of NO and ROS production. | |
| Antioxidant | DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay | Ascorbic Acid (Vitamin C) or Quercetin (B1663063) | Methanol (B129727) or Ethanol (solvent for DPPH) | Ascorbic acid and quercetin are potent antioxidants with well-characterized radical scavenging activity, making them ideal for validating the assay's ability to detect antioxidant potential. The solvent used to dissolve DPPH serves as a blank to measure the initial absorbance of the radical solution before any scavenging occurs. |
| Cytotoxicity | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay | Doxorubicin or Staurosporine | Untreated cells or vehicle-treated cells (e.g., DMSO) | Doxorubicin and Staurosporine are well-known cytotoxic agents that induce cell death through established mechanisms, confirming the sensitivity of the cell line and the assay to cytotoxic effects. Untreated or vehicle-treated cells represent 100% cell viability and control for any potential solvent effects. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for key bioassays used to evaluate this compound.
Anti-inflammatory Assay in Zebrafish
This protocol is adapted from studies on this compound's effect on inflammation in a zebrafish model.
-
Animal Model: Use transgenic zebrafish larvae, such as Tg(zlyz:EGFP), at 3 days post-fertilization (dpf).
-
Induction of Inflammation:
-
Chemical-induced: Expose larvae to copper sulfate (B86663) (CuSO4) to induce acute inflammation.
-
Physical-induced: Perform tail amputation on anesthetized larvae.
-
Systemic inflammation: Inject lipopolysaccharide (LPS) into the larvae.
-
-
Treatment Groups:
-
Negative Control: Larvae subjected to the inflammatory stimulus but treated only with the vehicle (e.g., embryo medium).
-
Positive Control: Larvae subjected to the inflammatory stimulus and treated with a known anti-inflammatory drug, such as Indomethacin.
-
This compound Group(s): Larvae subjected to the inflammatory stimulus and treated with various concentrations of this compound.
-
-
Data Acquisition: After a set incubation period, capture images of the inflamed region using fluorescence microscopy.
-
Quantification: Quantify the inflammatory response by measuring the number of migrated neutrophils or the fluorescence intensity in the region of interest.
DPPH Radical Scavenging Assay
This protocol outlines a common method for assessing antioxidant activity.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol.
-
Reaction Mixture:
-
In a 96-well plate, add a solution of this compound at various concentrations.
-
Positive Control: Add a solution of Ascorbic Acid or Quercetin.
-
Negative Control: Add the solvent used to dissolve the test compounds (e.g., methanol).
-
-
Initiation of Reaction: Add the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the negative control and A_sample is the absorbance of the test sample.
MTT Cytotoxicity Assay
This protocol is a standard method for evaluating the effect of a compound on cell viability.
-
Cell Seeding: Seed cells (e.g., a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound.
-
Positive Control: Treat cells with a known cytotoxic agent like Doxorubicin.
-
Negative Control: Treat cells with the vehicle (e.g., DMSO) at the same concentration used for the this compound and positive control solutions.
-
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Calculation: Express cell viability as a percentage relative to the negative control.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental design and the molecular mechanisms underlying this compound's activity, the following diagrams are provided.
References
Cross-Validation of Altechromone A's Anticancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of Altechromone A, with a focus on its potential as an anticancer agent. While direct cross-validation of this compound's cytotoxic activity in different cancer cell lines is not extensively documented in publicly available literature, this guide summarizes its known biological effects and provides context by comparing it with the activities of other chromone (B188151) derivatives. The experimental protocols provided herein are standard methodologies used to assess the cytotoxic and apoptotic effects of compounds like this compound.
Data Presentation: Biological Activities of this compound
This compound, a chromone derivative, has been reported to possess a range of biological activities. The following table summarizes these activities. It is important to note that specific IC50 values for this compound against a panel of cancer cell lines are not consistently reported in the available literature. The anticancer activity is often described as "tumor suppressive." For comparative context, the table includes a general range of IC50 values observed for other cytotoxic chromone derivatives against various cancer cell lines.
| Biological Activity | Cell Line / Organism | Reported Effect | Quantitative Data (IC50/MIC) |
| Anticancer | Various Cancer Cell Lines | Tumor suppressive activity | Not explicitly reported for this compound. Other chromone derivatives show IC50 values ranging from low micromolar to over 100 µM against cell lines such as MCF-7, A549, HeLa, and HCT116.[1][2][3][4][5] |
| Anti-inflammatory | RAW264.7 macrophages | Inhibition of NF-κB and NLRP3 pathways | Not explicitly reported. |
| Antibacterial | Bacillus subtilis | Growth inhibition | MIC: 3.9 µg/mL |
| Escherichia coli | Growth inhibition | MIC: 3.9 µg/mL | |
| Pseudomonas fluorescens | Growth inhibition | MIC: 1.8 µg/mL | |
| Antifungal | Candida albicans | Growth inhibition | MIC: 3.9 µg/mL |
| Antiviral | Various viruses | Antiviral activity | Not specified. |
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of anticancer compounds are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to determine the cytotoxic effects of a compound on cell viability by measuring the metabolic activity of cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (or other test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
Cancer cell lines
-
This compound (or other test compounds)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time period.
-
Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates a plausible signaling pathway for the induction of apoptosis by this compound, based on the known mechanisms of other chromone derivatives which often involve the p53 tumor suppressor protein.
Potential p53-mediated apoptotic pathway of this compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the anticancer activity of a compound like this compound in different cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel chromone-based as a potential inhibitor of ULK1 that modulates autophagy and induces apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Altechromone A's Plant Growth Effects Against Known Phytohormones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altechromone A, a chromone (B188151) derivative isolated from the fungus Alternaria sp., has demonstrated potential as a plant growth regulator, notably in promoting root growth.[1] This guide provides a comparative analysis of this compound's effects against well-established phytohormones: auxins, cytokinins, gibberellins (B7789140), and abscisic acid. Due to the limited publicly available quantitative data on this compound, this document presents the existing findings for this compound and collates representative data for the major phytohormone classes from various studies. The information is structured to facilitate an objective comparison and to provide researchers with detailed experimental protocols for further investigation.
Data Presentation: Comparative Effects on Plant Growth
The following tables summarize the quantitative effects of this compound and known phytohormones on various plant growth parameters. It is important to note that the experimental conditions, including plant species and assay methods, may vary between studies, making direct comparisons challenging.
Table 1: Effects of this compound on Lettuce Seedling Growth
| Compound | Concentration | Effect on Root Growth | Effect on Hypocotyl Growth | Plant Species | Reference |
| This compound | 3 mg/L | +54% | No effect | Lactuca sativa (Lettuce) | [1] |
Table 2: Representative Effects of Auxins on Root Elongation
| Compound | Concentration (M) | Effect on Root Elongation | Plant Species | Reference |
| Indole-3-acetic acid (IAA) | 10⁻¹⁰ | Slight Promotion | Arabidopsis thaliana | |
| Indole-3-acetic acid (IAA) | 10⁻⁸ - 10⁻⁵ | Progressive Inhibition | Arabidopsis thaliana | |
| Naphthaleneacetic acid (NAA) | 10⁻⁸ - 10⁻⁵ | Progressive Inhibition | Arabidopsis thaliana |
Table 3: Representative Effects of Cytokinins on Plant Growth
| Compound | Concentration | Effect on Shoot Growth | Effect on Root Growth | Plant Species | Reference |
| Kinetin | Not specified | Promotes shoot formation | Inhibits root formation | Nicotiana tabacum (Tobacco) | [2] |
| Isopentenyladenine (iP) | Various | - | Inhibition | Nicotiana tabacum (Tobacco) |
Table 4: Representative Effects of Gibberellins on Stem Elongation
| Compound | Concentration (M) | Effect on Stem/Leaf Elongation | Plant Species | Reference |
| Gibberellic Acid (GA₃) | 10⁻⁸ - 10⁻⁶ | Promotion | Hordeum vulgare (Barley) | |
| Gibberellic Acid (GA₃) | Not specified | Reverses dwarfism | Pisum sativum (Pea) | [3] |
Table 5: Representative Effects of Abscisic Acid on Seed Germination
| Compound | Concentration (µM) | Effect on Seed Germination | Plant Species | Reference |
| Abscisic Acid (ABA) | 1 - 10 | Dose-dependent inhibition | Arabidopsis thaliana | [4] |
| Abscisic Acid (ABA) | Various | Inhibition | Oryza sativa (Rice) | [5] |
Experimental Protocols
Detailed methodologies for key bioassays are provided below to enable researchers to replicate and expand upon the findings.
Lettuce Seedling Bioassay for Root Growth
This bioassay is commonly used to assess the phytotoxicity or growth-promoting effects of chemical substances.[6][7]
Materials:
-
Lettuce seeds (Lactuca sativa)
-
Petri dishes (90 mm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Test solutions of this compound and phytohormones at various concentrations
-
Distilled water (negative control)
-
Incubator or growth chamber
Procedure:
-
Place a disc of filter paper into each Petri dish.
-
Pipette 5 mL of the respective test solution or distilled water onto the filter paper, ensuring it is thoroughly moistened.
-
Place 10-20 lettuce seeds, evenly spaced, onto the filter paper in each Petri dish.
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
Incubate the plates in the dark at a constant temperature of 25°C for 72 hours.
-
After the incubation period, measure the primary root length of each seedling to the nearest millimeter.
-
Calculate the average root length for each treatment group and compare it to the negative control to determine the percentage of inhibition or promotion.
Plant Biomass Measurement
This protocol outlines the standard procedure for determining plant biomass (fresh and dry weight).
Materials:
-
Whole plants or harvested plant tissues (shoots and roots)
-
Analytical balance
-
Drying oven
-
Desiccator
Procedure:
-
Fresh Weight Measurement:
-
Carefully harvest the plant material (whole plant, shoot, or root).
-
Gently wash the material to remove any soil or debris.
-
Blot the material dry with paper towels.
-
Immediately weigh the plant material on an analytical balance to obtain the fresh weight.
-
-
Dry Weight Measurement:
-
Place the weighed plant material in a pre-weighed, labeled paper bag or aluminum foil pouch.
-
Dry the material in a drying oven set to 60-80°C for 48-72 hours, or until a constant weight is achieved.
-
After drying, transfer the material to a desiccator to cool to room temperature.
-
Weigh the dried plant material on an analytical balance to obtain the dry weight.
-
-
Calculation:
-
Biomass is typically reported as fresh weight (FW) and dry weight (DW) in grams (g) or milligrams (mg).
-
Seed Germination Assay
This assay is used to determine the effect of chemical compounds on the germination rate of seeds.[8]
Materials:
-
Seeds of the desired plant species (e.g., Arabidopsis thaliana, Lactuca sativa)
-
Petri dishes
-
Filter paper or sterile agar (B569324) medium
-
Test solutions at various concentrations
-
Distilled water (negative control)
-
Growth chamber or incubator
Procedure:
-
Surface sterilize the seeds by washing with 70% ethanol (B145695) for 1-2 minutes, followed by a 5-10 minute wash in a 1% sodium hypochlorite (B82951) solution, and then rinse 3-5 times with sterile distilled water.
-
Prepare Petri dishes with two layers of sterile filter paper moistened with the test solutions or with sterile agar medium containing the test compounds.
-
Aseptically place a defined number of seeds (e.g., 50-100) on the surface of the filter paper or agar in each dish.
-
Seal the Petri dishes and place them in a growth chamber with controlled light and temperature conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).
-
Score the germination, defined by the emergence of the radicle, daily for a period of 7-10 days.
-
Calculate the germination percentage for each treatment at the end of the experiment.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways of major phytohormones and a typical experimental workflow for assessing plant growth regulators.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Regulation of plant growth by cytokinin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of gibberellin-dependent stem elongation in peas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abscisic acid inhibits germination of mature Arabidopsis seeds by limiting the availability of energy and nutrients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonism between abscisic acid and gibberellins is partially mediated by ascorbic acid during seed germination in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BIO 131 Lab Manual - Lettuce Seeds [sites.google.com]
- 7. researchgate.net [researchgate.net]
- 8. journaljeai.com [journaljeai.com]
Safety Operating Guide
Navigating the Safe Disposal of Altechromone A: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential safety and logistical information for the proper disposal of Altechromone A. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures have been synthesized from best practices for handling chromone (B188151) derivatives and general laboratory chemical waste.
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedures, it is imperative to adhere to strict safety protocols to minimize exposure and mitigate potential hazards. This compound is a chromone derivative and should be handled with care.[1]
General Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or aerosols.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.
-
Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Prevent ingestion by refraining from eating, drinking, or smoking in laboratory areas.
-
Keep the compound away from open flames and other sources of ignition.
Chemical and Physical Properties
Understanding the properties of this compound is crucial for its safe handling and disposal.
| Property | Data |
| Chemical Formula | C₁₁H₁₀O₃ |
| Molar Mass | 190.198 g·mol⁻¹[1] |
| Appearance | Crystalline solid[] |
| Melting Point | 258-260°C[] |
| Boiling Point | 374.3±42.0°C at 760 mmHg[] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, and Methanol.[][3] |
| Storage Temperature | 2-8°C[] |
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all federal, state, and local environmental regulations. The following is a general guideline and should be adapted to meet the specific requirements of your institution's Environmental Health and Safety (EHS) office.
Experimental Protocol for Waste Neutralization (if required by EHS):
For small quantities of this compound, chemical degradation to less hazardous compounds may be an option, subject to institutional approval. A common method for the degradation of organic compounds involves oxidation.
-
Consult EHS: Before proceeding, present your EHS office with the chemical properties of this compound and this proposed degradation protocol for approval.
-
Prepare a suitable reaction setup: In a chemical fume hood, prepare a flask with a stirrer, large enough to accommodate the waste material and the oxidizing solution.
-
Dissolution: Dissolve the this compound waste in a suitable solvent in which it is readily soluble, such as acetone.[][3]
-
Oxidation: Slowly add an oxidizing agent, such as an acidified solution of potassium permanganate, to the stirred solution. The reaction should be monitored for any signs of exothermic reaction or gas evolution.
-
Neutralization: After the reaction is complete (indicated by a color change), neutralize the solution with a suitable acid or base as required.
-
Final Disposal: The neutralized aqueous waste should be collected in a designated hazardous waste container for final disposal by the EHS office.
Waste Segregation and Disposal:
-
Solid Waste: Collect unadulterated solid this compound in a clearly labeled, sealed container designated for solid chemical waste. The label should include the full chemical name, CAS number (38412-47-4), and any relevant hazard information.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof container for liquid hazardous waste. The container should be compatible with the solvents used. Clearly label the container with the chemical name, concentration, and solvent.
-
Contaminated Materials: Any materials, such as gloves, weighing paper, or pipette tips, that have come into contact with this compound should be disposed of as solid chemical waste in a designated, sealed container.
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
References
Personal protective equipment for handling Altechromone A
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Altechromone A. Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself. The following procedural guidance is designed to directly answer your operational questions for the safe and effective use of this compound in your research.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against potential splashes and aerosols of the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact and absorption. |
| Body Protection | A laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. | To avoid inhalation of any potential dusts, vapors, or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the integrity of your experiments.
Step 1: Preparation
-
Before handling this compound, ensure that the designated workspace (preferably a chemical fume hood) is clean and uncluttered.
-
Verify that all necessary PPE is readily available and in good condition.
-
Have an emergency eyewash station and safety shower accessible.
Step 2: Weighing and Solution Preparation
-
Handle the solid form of this compound in a fume hood to minimize inhalation risk.
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the powder. Avoid creating dust.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
Step 3: Experimental Use
-
Keep all containers of this compound, whether in solid or solution form, clearly labeled and sealed when not in use.
-
Conduct all procedures involving this compound within a fume hood.
-
Avoid contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Step 4: Post-Experiment
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent.
-
Remove and dispose of PPE in the designated waste containers.
-
Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to protect personnel and the environment. All chemical waste should be handled in accordance with local, state, and federal regulations.[3][4][5]
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder and any grossly contaminated materials (e.g., weighing paper, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps Waste: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container.
Container Labeling:
All waste containers must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date of accumulation
Storage and Disposal:
-
Store hazardous waste containers in a designated satellite accumulation area that is at or near the point of generation.
-
Ensure waste containers are kept closed except when adding waste.
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
Signaling Pathways and Experimental Context
This compound has demonstrated significant anti-inflammatory and antimicrobial properties. Understanding the underlying mechanisms is key to its application in research and drug development.
Anti-Inflammatory Activity: Inhibition of NF-κB and NLRP3 Pathways
Recent studies have elucidated that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB and NLRP3 inflammasome signaling pathways. These pathways are central to the inflammatory response.
The following diagram illustrates the canonical NF-κB signaling pathway and the point of inhibition by this compound.
Caption: Inhibition of the NF-κB Signaling Pathway by this compound.
This compound also inhibits the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β.
The diagram below outlines the activation of the NLRP3 inflammasome and its inhibition by this compound.
Caption: Inhibition of the NLRP3 Inflammasome Pathway by this compound.
Antimicrobial Activity
Chromone (B188151) derivatives, including this compound, have been shown to possess antimicrobial and antifungal properties. The precise mechanism of action for this compound is an area of ongoing research, but studies on related compounds suggest potential mechanisms such as the inhibition of biofilm formation and the downregulation of genes essential for virulence in pathogens like Candida species. This makes this compound a compound of interest for the development of new antimicrobial agents.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
